3,4-Propylenedioxythiophene-acrylate
Description
Significance of Conjugated Polymers in Advanced Materials Science
Conjugated polymers represent a unique class of materials that have garnered significant attention over the past five decades due to their distinctive electronic and optical properties. frontiersin.org Unlike conventional insulating plastics, these polymers possess a molecular structure characterized by alternating single and double bonds, which creates a continuous network of overlapping p-orbitals. youtube.com This arrangement allows for the delocalization of electrons along the polymer backbone, enabling the movement of charge carriers (electrons or holes) and imparting semiconducting behavior. youtube.com This fundamental property is the cornerstone of their application in a wide array of advanced technologies. frontiersin.org
The versatility of conjugated polymers is a key driver of their importance in materials science. Their properties can be meticulously tuned by modifying their chemical structure, such as by incorporating different functional groups or side chains. youtube.comnih.gov This molecular-level design allows for the optimization of characteristics like band gap, conductivity, and solubility to meet the demands of specific applications. youtube.comnih.gov Consequently, conjugated polymers are foundational materials in numerous emerging organic electronic technologies, including organic solar cells (OSCs), organic field-effect transistors (OFETs), light-emitting diodes (LEDs), sensors, and energy storage devices. frontiersin.orgdigitellinc.comrsc.org Their advantages, such as mechanical flexibility, lightweight nature, and potential for low-cost, large-area processing, make them attractive alternatives to traditional inorganic semiconductors. frontiersin.org The continuous development of new synthetic methodologies and a deeper understanding of structure-property relationships continue to expand the potential of these remarkable materials. digitellinc.comacs.org
The Role of Propylenedioxythiophene Derivatives in Functional Polymer Design
Within the vast family of conjugated polymers, polythiophenes and their derivatives are among the most extensively studied. A particularly important subclass is the poly(3,4-alkylenedioxythiophene)s, which includes poly(3,4-propylenedioxythiophene) (PProDOT). rsc.org PProDOT and its analogues are structurally similar to the widely used poly(3,4-ethylenedioxythiophene) (PEDOT), differing by an additional carbon atom in the dioxy ring. uj.edu.pl This structural feature, specifically the 3,4-disubstitution on the thiophene (B33073) ring with electron-donating oxygen atoms, enhances the electron density of the conjugated backbone. uj.edu.pl This, in turn, leads to several desirable properties, such as a low oxidation potential for the monomer, and high chemical stability, thermal stability, and conductivity in the resulting polymer. rsc.orguj.edu.plresearchgate.net
The functionalization of the ProDOT monomer is a powerful strategy for tailoring the properties of the final polymer to suit specific applications. rsc.org By introducing various functional groups onto the propylene (B89431) bridge, researchers can systematically modify the polymer's physical and chemical characteristics without disrupting the conjugation of the main chain. rsc.orgrsc.org This approach has been used to create a wide range of PProDOT derivatives with tailored solubility, processability, and specific functionalities. rsc.orgresearchgate.net For instance, incorporating hydroxyl groups allows for further derivatization, while adding oligoether units can induce ion-complexing abilities. researchgate.net This versatility makes PProDOT-based polymers highly attractive for applications ranging from electrochromic devices and supercapacitors to biosensors and hole transport layers in perovskite solar cells. rsc.orguky.edu1-material.com
Scope and Objectives of Research on 3,4-Propylenedioxythiophene-acrylate Systems
Research into this compound (ProDOT-acrylate) systems focuses on leveraging the advantageous properties of the PProDOT backbone while introducing new functionalities through the acrylate (B77674) group. Acrylates are well-known for their rapid polymerization rates, making them valuable monomers in various material fabrication processes. arkat-usa.org The primary objective of incorporating an acrylate moiety onto the ProDOT structure is to create a bifunctional monomer that combines the electroactive nature of the conjugated thiophene with the cross-linking capability of the acrylate.
A key area of investigation is the use of acrylated PProDOT in single-layer electrochromic devices (ECDs). nih.govresearchgate.net A significant challenge in conventional ECDs is the degradation that can occur when unreacted electroactive monomer migrates to the counter electrode. nih.gov Research aims to solve this by creating a system where the ProDOT-acrylate monomer is first electropolymerized to form the electrochromic layer and then cross-linked in situ, often via UV curing. nih.govresearchgate.net This process immobilizes any unreacted monomer within a stable polymer matrix, thereby preventing degradative side reactions and significantly enhancing the long-term operational stability and lifetime of the device. nih.govresearchgate.net The scope of this research includes synthesizing and characterizing the ProDOT-acrylate monomer, optimizing the in-situ polymerization and cross-linking process, and evaluating the performance of the resulting devices, focusing on metrics like switching speed, optical contrast, and cyclic stability. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(3-methyl-2,4-dihydrothieno[3,4-b][1,4]dioxepin-3-yl)methyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-3-11(13)16-8-12(2)6-14-9-4-17-5-10(9)15-7-12/h3-5H,1,6-8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMHIHVWAMXXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CSC=C2OC1)COC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Propylenedioxythiophene Acrylate Monomers and Polymers
Monomer Synthesis Strategies for 3,4-Propylenedioxythiophene-acrylate Precursors
The synthesis of functionalized ProDOT monomers is a critical first step in obtaining tailored polymeric materials. The strategies often involve the creation of a versatile precursor that can be readily modified.
Single-Step Functionalized Monomer Synthesis (e.g., ProDOT-OH)
A key precursor for many functionalized ProDOT monomers is (3-Methyl-2,4-dihydrothieno[3,4-b] mdpi.combohrium.comdioxepin-3-yl)methanol, commonly referred to as ProDOT-OH. This monomer can be synthesized in a single step from commercially available starting materials. mdpi.comresearchgate.net The reaction involves the acid-catalyzed transetherification of 3,4-dimethoxythiophene with a triol, such as 1,1,1-tris(hydroxymethyl)ethane, in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA). mdpi.commdpi.com
The synthesis is typically carried out in a solvent such as toluene at elevated temperatures, with continuous removal of water to drive the reaction to completion. mdpi.com This method provides a straightforward route to a ProDOT derivative bearing a reactive hydroxyl group, which serves as a handle for further functionalization.
Table 1: Synthesis of ProDOT-OH
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Notes |
|---|---|---|---|---|---|---|
| 3,4-Dimethoxythiophene | 1,1,1-tris(hydroxymethyl)ethane | p-TSA monohydrate | Toluene | 110 °C | 1 day | Water removed using a Dean-Stark apparatus. |
Pre-Polymerization Functionalization for Diverse Derivatives
The hydroxyl group of ProDOT-OH offers a versatile point for modification, allowing for the introduction of various functional groups, including acrylates, prior to polymerization. researchgate.net This pre-polymerization functionalization strategy enables the synthesis of a wide array of monomers with tailored properties.
One example is the synthesis of (3-methyl-2,4-dihydrothieno[3,4-b] mdpi.combohrium.comdioxepin-3-yl)methyl 2-methylprop-2-enoate (ProDOT-MM), a methacrylate-functionalized ProDOT monomer. mdpi.com This is achieved by reacting ProDOT-OH with methacryloyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. mdpi.com This reaction effectively converts the hydroxyl group into a polymerizable methacrylate group.
Other derivatives can be synthesized through a sequence of reactions. For instance, ProDOT-OH can be reacted with 2-(2-chloroethoxy)ethyl p-toluenesulfonate to yield a chloro-substituted ProDOT. This intermediate can then be converted to an iodo-substituted derivative, which can further react with other molecules, such as ethyl 4-hydroxybenzoate, to create ester-functionalized monomers. researchgate.net
Table 2: Pre-Polymerization Functionalization of ProDOT-OH
| Starting Material | Reagent(s) | Base | Solvent | Product |
|---|---|---|---|---|
| ProDOT-OH | Methacryloyl chloride | Triethylamine | Dichloromethane | (3-methyl-2,4-dihydrothieno[3,4-b] mdpi.combohrium.comdioxepin-3-yl)methyl 2-methylprop-2-enoate (ProDOT-MM) |
| ProDOT-OH | 2-(2-chloroethoxy)ethyl p-toluenesulfonate | - | - | Chloro-substituted ProDOT |
Polymerization Techniques for Poly(this compound) and Its Copolymers
Once the desired functionalized monomers are synthesized, they can be polymerized to form the corresponding polymers. Oxidative polymerization methods are commonly employed for this purpose.
Oxidative Chemical Polymerization
Oxidative chemical polymerization is a widely used technique for the synthesis of polythiophenes and their derivatives. This method involves the use of a chemical oxidizing agent to induce the polymerization of the monomer units.
Ferric chloride (FeCl₃) is a common and effective oxidizing agent for the polymerization of thiophene-based monomers. 1-material.com The polymerization is typically carried out in an organic solvent, such as chloroform. 1-material.com For instance, PProDOT-OH and its ester derivatives can be polymerized by dissolving the respective monomer in chloroform and then adding ferric chloride under an inert atmosphere. 1-material.com
The reaction is generally followed by a dedoping process to obtain the neutral polymer. This is often achieved by treating the polymer with a reducing agent or a base, such as ammonium hydroxide. 1-material.com The properties of the resulting polymer, including its molecular weight and solubility, can be influenced by the reaction conditions and the nature of the side chains on the monomer. For example, P(ProDOT-ester) has shown better solubility in polar solvents compared to PProDOT-OH, which can be attributed to the different side chains. 1-material.com
Table 3: Ferric Chloride Mediated Polymerization of ProDOT Derivatives
| Monomer | Oxidizing Agent | Solvent | Dedoping Agent | Resulting Polymer |
|---|---|---|---|---|
| ProDOT-OH | Ferric chloride (FeCl₃) | Chloroform | Ammonium hydroxide | PProDOT-OH |
| ProDOT-ester | Ferric chloride (FeCl₃) | Chloroform | Ammonium hydroxide | P(ProDOT-ester) |
In recent years, mechanochemistry has emerged as a sustainable and efficient alternative to traditional solvent-based polymerization methods. bohrium.comresearchgate.net Mechanochemical oxidative polymerization involves the use of mechanical force, typically through ball milling, to initiate the polymerization reaction in the absence of a solvent. researchgate.net
This solvent-free approach has been successfully applied to the synthesis of PProDOT analogues. bohrium.comresearchgate.net The polymerization is carried out at room temperature without the need for external heating. researchgate.net This method has been shown to produce polymers with yields and molecular weights that are comparable to those obtained through conventional solvent-based protocols. bohrium.com The process is applicable to both solid and liquid monomers, offering a versatile and environmentally friendly route to conjugated polymers. researchgate.net
Table 4: Mechanochemical Oxidative Polymerization of ProDOT Analogues
| Polymerization Method | Solvent | Temperature | Key Advantage |
|---|---|---|---|
| Mechanochemical Oxidative Polymerization | Solvent-free | Room Temperature | Sustainable, avoids toxic solvents, applicable to solid and liquid monomers. |
Electrochemical Polymerization
Electrochemical polymerization stands as a prominent and effective method for the synthesis of conductive polymer films directly onto an electrode surface. This technique offers precise control over film thickness, morphology, and properties through the manipulation of electrochemical parameters.
Potentiodynamic and cyclic voltammetry (CV) methods are powerful electrochemical techniques used to investigate the polymerization of ProDOT-acrylate monomers and to characterize the resulting polymer films. In a typical CV experiment, the potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured.
During the electropolymerization of ProDOT-acrylate, the cyclic voltammogram reveals an oxidation peak corresponding to the formation of radical cations from the monomer. These radical cations then couple to form dimers, oligomers, and eventually the polymer film on the electrode surface. The continuous cycling of the potential leads to a gradual increase in the peak currents, indicating the progressive growth of the conductive polymer film. The electrochemical response of the polymer film itself can also be observed in the CV, showing the reversible oxidation and reduction (doping and dedoping) processes characteristic of conductive polymers.
A study on the electropolymerization of a 3,4-propylenedioxythiophene (B118826) derivative demonstrated that with an increasing number of polymerization cycles, there is a corresponding increase in the capacitance of the resulting polymer film, indicating successful film growth and good charge storage capability gecacademy.cn. The voltage window for the electropolymerization of a 5 mM solution of 3,4-propylenedioxythiophene is typically between -1000 mV and 1500 mV at a scan rate of 100 mV/s gecacademy.cn.
| Parameter | Value | Reference |
| Monomer Concentration | 5 mM | gecacademy.cn |
| Supporting Electrolyte | 0.1 M TBAP/PC | gecacademy.cn |
| Voltage Window | -1000 mV to 1500 mV | gecacademy.cn |
| Scan Rate | 100 mV/s | gecacademy.cn |
| Number of Cycles | 10 - 50 | gecacademy.cn |
A key advantage of electrochemical polymerization is the ability to achieve controlled deposition of the polymer coating and to influence the resulting film's properties. The thickness of the poly(this compound) film can be precisely controlled by adjusting the number of CV cycles, the polymerization time, or the total charge passed during the polymerization process.
The morphology and properties of the deposited film are also influenced by the choice of solvent, supporting electrolyte, and the presence of any additives. For instance, the use of different counterions in the electrolyte solution can affect the film's morphology, conductivity, and stability.
Research has demonstrated that the in-situ electrochemical polymerization of a ProDOT-acrylate derivative within a cross-linkable polymer matrix allows for the one-step assembly of single-layer electrochromic devices. This method leads to enhanced long-term stability of the device. The immobilization of the unreacted monomer within the cross-linked matrix prevents degradative processes that can occur at the counter electrode. This approach has been shown to increase the stability of such devices to over 10,000 cycles, a significant improvement compared to the approximately 500 cycles for devices with non-immobilized monomers. The resulting acrylated electrochromic polymer exhibits comparable photopic contrast and switching speeds to conventional ProDOT-based devices.
| Property | Acrylated ProDOT Device | Conventional ProDOT Device | Reference |
| Stability | > 10,000 cycles | ~500 cycles | |
| Photopic Contrast | 48% | 46% | |
| Switch Speed | 2 s | 2 s |
Advanced Polymerization and Copolymerization Methods
Beyond electrochemical techniques, several advanced chemical polymerization methods have been developed to synthesize well-defined poly(this compound) and its copolymers. These methods offer greater control over the polymer's molecular weight, regioregularity, and end-group functionality.
Grignard Metathesis (GRIM) polymerization is a powerful chain-growth polycondensation method for the synthesis of regioregular poly(3-alkylthiophenes) and their derivatives. This method involves the reaction of a dihalo-thiophene monomer with a Grignard reagent to form a mono-Grignard species, which then undergoes nickel-catalyzed polymerization. A significant advantage of the GRIM method is the ability to synthesize polymers with well-controlled molecular weights and narrow polydispersity indices.
Furthermore, the GRIM method allows for the in-situ functionalization of the polymer chain ends. By adding a functionalized Grignard reagent at the end of the polymerization, a wide variety of end groups can be introduced. This technique could be readily applied to introduce an acrylate (B77674) functionality at the chain end of a poly(3,4-propylenedioxythiophene) chain. The choice of the Grignard reagent can determine whether the polymer is monofunctionalized or difunctionalized cmu.edu. Unsaturated Grignard reagents, such as those with vinyl or ethynyl groups, tend to produce monofunctionalized polymers cmu.edu.
A representative set of results for the end-functionalization of poly(3-hexylthiophene) using the GRIM method is presented below, illustrating the versatility of this technique.
| End-capping Grignard Reagent | % Functionalization | Molecular Weight (Mn) | Polydispersity Index (PDI) |
| 4-vinylphenylmagnesium bromide | >95% | 12,500 | 1.3 |
| 4-ethynylphenylmagnesium bromide | >95% | 12,200 | 1.4 |
| 4-(hydroxymethyl)phenylmagnesium bromide | >90% | 13,000 | 1.3 |
Palladium-catalyzed Stille cross-coupling is a versatile and widely used method for the synthesis of conjugated polymers. This reaction involves the coupling of an organotin reagent with an organic halide in the presence of a palladium catalyst. For the synthesis of poly(this compound) copolymers, a distannyl-ProDOT-acrylate monomer could be copolymerized with a dihalo-aromatic comonomer.
The Stille reaction is known for its tolerance to a wide range of functional groups, making it suitable for the polymerization of monomers bearing reactive groups like acrylates. The reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, can be optimized to control the molecular weight and properties of the resulting copolymer. A comparison of classic Stille polymerization with a C-S activation-based method at different temperatures is shown in the table below for the synthesis of a conjugated copolymer.
| Entry | Method | Temperature (°C) | Time (h) | Yield (%) | Mn (kDa) |
| 1 | Classic Stille | 25 | 72 | 0 | - |
| 2 | Classic Stille | 100 | 24 | 85 | 22.1 |
| 3 | C-S Activation | 25 | 2 | 92 | 24.3 |
Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions like Stille and Suzuki polymerization. DArP involves the direct C-H activation of a (hetero)arene, thereby avoiding the need for pre-functionalized organometallic reagents. For the synthesis of poly(this compound), a dihalo-ProDOT-acrylate monomer could be polymerized with a comonomer containing activated C-H bonds.
A significant advantage of DArP is its potential to produce polymers with high regioregularity, which is crucial for achieving optimal electronic and optical properties in conjugated polymers. The choice of catalyst, ligand, and reaction conditions plays a critical role in controlling the selectivity of the C-H activation and thus the regioregularity of the resulting polymer. An improved, greener DArP method for 3,4-propylenedioxythiophene (ProDOT) derivatives has been reported, utilizing molecular oxygen as the oxidant and proceeding without the need for ancillary ligands researchgate.net. This process was optimized by ramping the temperature from 70 °C to a higher temperature to build molecular weight after monomer conversion, resulting in a polymer with a weight average molecular weight of 44 kDa and a yield of 72% researchgate.net.
| Catalyst | Oxidant | Ligand | Temperature Program | Yield (%) | Mw (kDa) |
| Palladium Acetate | Molecular Oxygen | None | 70 °C then ramped up | 72 | 44 |
Post-Polymerization Functionalization Approaches
Post-polymerization functionalization is a powerful strategy for tailoring the properties of conjugated polymers like poly(3,4-propylenedioxythiophene) (PProDOT) without altering the polymerization process itself. This approach allows for the introduction of a wide variety of functional groups onto a pre-synthesized polymer backbone, enabling the fine-tuning of characteristics such as solubility, conductivity, wettability, and electroactivity. By modifying a parent polymer, researchers can efficiently create a library of materials with diverse functionalities from a single precursor, facilitating the development of materials for specific applications.
Thiol-Ene "Click" Chemistry
Thiol-ene "click" chemistry has emerged as a highly efficient and versatile method for the post-polymerization modification of PProDOT derivatives. rsc.orgresearchgate.net This reaction involves the radical-initiated addition of a thiol group (R-SH) across a carbon-carbon double bond (ene), forming a stable thioether linkage. youtube.com The reaction is known for its high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups, making it an ideal tool for polymer modification. rsc.orgsemanticscholar.org
In the context of PProDOT, this methodology is applied to a precursor polymer that has been synthesized with pendant alkene functionalities. For instance, a dialkene-functionalized 3,4-propylenedioxythiophene monomer (ProDOT-diene) can be polymerized either chemically or electrochemically to produce PProDOT-diene. rsc.orgresearchgate.net The exposed alkene groups on the polymer surface or side chains then serve as reactive sites for the thiol-ene reaction. rsc.org The process is typically initiated by UV light in the presence of a photoinitiator, such as dimethylphenylphosphine (DMAP), under ambient conditions. rsc.org This technique allows for the covalent attachment of various thiol-containing molecules onto the PProDOT backbone with high conversion efficiencies. rsc.org Characterization techniques such as Fourier Transform Infrared (FTIR) spectroscopy can confirm the successful modification by showing the disappearance of characteristic alkene absorption bands and the appearance of new bands corresponding to the grafted moiety. semanticscholar.org
Grafting of Functional Moieties (e.g., Alkyl, Polyethylene (B3416737) Glycol, Ferrocene)
The thiol-ene click chemistry platform enables the grafting of a diverse array of functional moieties onto the PProDOT backbone, thereby systematically tuning its physical and chemical properties. rsc.orgsemanticscholar.org By selecting thiols with different end-groups, properties such as solubility, wettability, and electroactivity can be precisely controlled. rsc.org
Alkyl Grafting: Grafting long-chain alkyl thiols, such as ethylhexane thiol, can dramatically alter the solubility of the polymer. Research has shown that the typically insoluble PProDOT-diene can be converted into a soluble derivative by attaching alkyl groups after chemical polymerization. rsc.orgresearchgate.netsemanticscholar.org This enhanced solubility is crucial for solution-based processing and characterization of the polymer.
Polyethylene Glycol (PEG) Grafting: The attachment of hydrophilic moieties like polyethylene glycol (PEG) thiol significantly modifies the surface wettability of the polymer films. For example, grafting o-(2-mercaptoethyl)-o′-methylhexa(ethylene glycol) onto a PProDOT-diene film can decrease the water contact angle from approximately 90° to 50°, indicating a substantial increase in hydrophilicity. rsc.orgrsc.org This ability to create hydrophilic surfaces is valuable for applications in biomedical devices and biosensors. rsc.orgmdpi.com
Ferrocene (B1249389) Grafting: To introduce electroactive functionality, moieties like ferrocene can be grafted onto the polymer. rsc.org Ferrocene is an organometallic compound known for its stable and reversible redox behavior. rsc.orgmdpi.com Attaching a ferrocene thiol to the PProDOT-diene backbone imparts additional electroactive properties to the material. rsc.org Cyclic voltammetry studies of ferrocene-modified films show distinct redox peaks corresponding to the ferrocene/ferrocenium couple, demonstrating that the grafted moiety retains its electrochemical activity. rsc.org This functionalization strategy is promising for the development of chemical sensors. rsc.org
The post-polymerization modification does not significantly alter the surface morphology of the polymer films, as observed through Scanning Electron Microscopy (SEM). rsc.orgresearchgate.net This indicates that the functionalization occurs without disrupting the underlying polymer structure.
| Grafted Moiety | Thiol Used | Primary Effect | Observed Change | Potential Application |
|---|---|---|---|---|
| Alkyl Group | Ethylhexane thiol | Solubility | Converts insoluble polymer to a soluble form. rsc.orgsemanticscholar.org | Solution-based processing |
| Polyethylene Glycol (PEG) | o-(2-mercaptoethyl)-o′-methylhexa(ethylene glycol) | Wettability | Decreases water contact angle from ~90° to 50°. rsc.orgrsc.org | Biomedical devices rsc.org |
| Ferrocene | Ferrocene thiol | Electroactivity | Introduces a distinct, stable redox couple to the polymer. rsc.org | Chemical sensors rsc.org |
Acrylate Modification for Cross-Linkable Polymer Matrices
Incorporating acrylate functionalities into the PProDOT structure is a key strategy for creating cross-linkable polymer matrices, which significantly enhances material stability and performance, particularly in electrochromic devices (ECDs). nih.govresearchgate.net This approach involves synthesizing a ProDOT monomer functionalized with an acrylate group (ProDOT-Ac). researchgate.net
The resulting monomer can be incorporated into a device formulation, typically containing an electrolyte and a cross-linkable gel matrix. The electrochromic PProDOT-Ac polymer is first formed on an electrode surface via electropolymerization. nih.govresearchgate.net Subsequently, the entire assembly is exposed to UV light. researchgate.net This UV curing step initiates the cross-linking of the acrylate groups on the electrochromic polymer, as well as the surrounding gel matrix and any unreacted monomer within the matrix. researchgate.net
This in-situ, one-step assembly method offers several advantages. The primary benefit is the immobilization of the unreacted monomer, which prevents it from migrating to the counter electrode and causing degradative processes that lead to device failure. nih.govresearchgate.net This covalent coupling of the electroactive polymer to the cross-linked matrix results in a dramatic improvement in the long-term stability of the device. ECDs fabricated with acrylated PProDOT have demonstrated stability for over 10,000 cycles, a significant increase compared to the approximately 500 cycles observed for conventional ProDOT devices where the monomer is not immobilized. nih.govresearchgate.net
Importantly, this enhancement in lifetime is achieved without compromising the key electrochromic properties of the material. The acrylated polymer exhibits similar performance to the conventional version in terms of switching speed and photopic contrast. nih.govresearchgate.net
| Property | Conventional PProDOT Device | Acrylated PProDOT-Ac Device | Reference |
|---|---|---|---|
| Stability (Cycles) | ~500 | >10,000 | nih.govresearchgate.net |
| Photopic Contrast | 46% | 48% | nih.govresearchgate.net |
| Switch Speed | ~2 s | ~2 s | nih.govresearchgate.net |
| Monomer State | Mobile/Free | Immobilized via cross-linking | nih.govresearchgate.net |
Polymerization Mechanisms and Kinetics of 3,4 Propylenedioxythiophene Acrylate Systems
Mechanistic Insights into Oxidative Polymerization
Oxidative polymerization is a common method for synthesizing conjugated polymers like poly(3,4-propylenedioxythiophene) (PProDOT). This process involves the use of an oxidizing agent to initiate the polymerization of the monomer.
Monomer Radical Cation Formation and Propagation
The oxidative polymerization of ProDOT derivatives, including those with acrylate (B77674) functionalities, is initiated by an oxidizing agent, such as iron(III) chloride (FeCl₃). rsc.org The process begins with the oxidation of the ProDOT monomer, leading to the formation of a radical cation. This reactive species is the key intermediate that drives the polymerization process.
The propagation step involves the coupling of these radical cations. A radical cation can react with a neutral monomer or another radical cation. The most common pathway is the coupling of two radical cations at their 5- and 5'-positions (α-positions) on the thiophene (B33073) rings. This coupling results in the formation of a dicationic dimer and the elimination of two protons. Subsequent re-aromatization of the thiophene rings leads to a neutral dimer, which can be further oxidized to a radical cation, allowing the polymer chain to grow. This step-growth mechanism continues, leading to the formation of the PProDOT backbone.
Substitution at the 3- and 4-positions of the thiophene ring, as in ProDOT, is advantageous as it prevents α-β and β-β coupling during polymerization. This regioselectivity results in more ordered polymers with longer effective conjugation lengths, which is beneficial for their electronic properties. expresspolymlett.com The presence of an acrylate group on the propylene (B89431) bridge does not typically interfere with the oxidative polymerization of the thiophene ring, allowing for the formation of a conjugated polymer backbone with pendant acrylate groups. These acrylate groups are then available for subsequent cross-linking reactions. nih.govresearchgate.net
Mechanisms of Electrochemical Polymerization
Electrochemical polymerization offers a high degree of control over the synthesis of conductive polymers, allowing for the direct deposition of polymer films onto electrode surfaces. mdpi.com This method is particularly useful for creating thin, uniform films with tailored properties.
Electrochemical Doping Processes and Charge Transfer
During the electrochemical polymerization of ProDOT-acrylate, the monomer is oxidized at the surface of the working electrode to form radical cations. These radical cations then couple, similar to the chemical oxidative polymerization process, to form the polymer film on the electrode. As the polymer chain grows, it can be further oxidized, leading to the incorporation of counter-ions (anions) from the electrolyte solution into the polymer matrix. This process is known as doping, and it is responsible for the polymer's conductivity.
The doped polymer exists in a partially oxidized state, often referred to as a polaron or bipolaron state. These charge carriers are mobile along the conjugated polymer backbone, enabling electrical conductivity. The process is reversible; the polymer can be dedoped by applying a negative potential, which reduces the polymer back to its neutral, insulating state. This reversible doping and dedoping process is the basis for the electrochromic behavior of PProDOT, where the material changes color in response to an applied potential. mdpi.com
Theoretical studies on poly(3,4-alkylenedioxythiophene)s have provided insights into the charge transfer mechanisms. rsc.org In the neutral state, the electronic structure is characterized by a highest occupied molecular orbital (HOMO) and a lowest unoccupied molecular orbital (LUMO). Upon oxidation (doping), electrons are removed from the HOMO, leading to the formation of polarons (radical cations) and bipolarons (dications) within the polymer chain. These species introduce new energy levels within the band gap, which are responsible for the changes in the optical properties of the polymer. The charge is not localized on a single monomer unit but is delocalized over several repeating units.
Kinetic Studies in Electrochemical Polymerization Systems
The kinetics of electrochemical polymerization can be investigated using techniques such as cyclic voltammetry (CV) and chronoamperometry. In CV, the potential is swept linearly with time, and the resulting current is measured. The current response provides information about the oxidation potential of the monomer and the deposition of the polymer film. For ProDOT derivatives, the oxidation and reduction currents of the resulting polymer film typically increase linearly with the scan rate, which is indicative of a surface-confined electroactive species. rsc.org
The growth rate of the polymer film can be controlled by parameters such as the monomer concentration, the applied potential or current, and the composition of the electrolyte solution. nih.gov The morphology and properties of the resulting polymer film are also influenced by these parameters. For instance, the thickness and uniformity of the film can be precisely controlled, which is crucial for applications in electronic devices. mdpi.com
Free Radical Polymerization of Acrylate Moieties
The acrylate groups present in 3,4-Propylenedioxythiophene-acrylate monomers can undergo free-radical polymerization, typically initiated by ultraviolet (UV) light or thermal initiators. nih.govresearchgate.net This allows for the formation of a cross-linked network, enhancing the mechanical stability and durability of the material.
Ultraviolet Light-Induced Polymerization Mechanisms
UV-induced polymerization is a common method for curing acrylate-based systems. radtech.org The process is initiated by a photoinitiator, which absorbs UV light and generates free radicals. mdpi.com These radicals then attack the carbon-carbon double bond of the acrylate group, initiating a chain reaction. youtube.com
The mechanism proceeds through the classic steps of initiation, propagation, and termination:
Initiation: A photoinitiator molecule absorbs a photon of UV light and undergoes cleavage to form two primary radicals. mdpi.com
Propagation: A primary radical adds to the double bond of an acrylate monomer, forming a new, larger radical. This new radical can then react with another acrylate monomer, propagating the polymer chain. youtube.com
Termination: The chain growth is terminated when two growing polymer radicals combine (combination) or when a hydrogen atom is transferred from one radical to another (disproportionation). youtube.com
In the context of this compound, the UV curing step is typically performed after the PProDOT backbone has been formed via oxidative or electrochemical polymerization. nih.govresearchgate.net The UV-induced cross-linking of the acrylate groups creates a robust, insoluble network, which can immobilize the electroactive polymer and unreacted monomer. This has been shown to significantly improve the long-term stability of electrochromic devices by preventing degradative side reactions. nih.govresearchgate.net The kinetics of photopolymerization of acrylates can be very rapid, and the final conversion is influenced by factors such as monomer functionality, photoinitiator concentration, and light intensity. imaging.org
Role and Optimization of Photoinitiators
Photoinitiators are essential chemical compounds that absorb light energy (photons) and convert it into chemical energy in the form of reactive species, such as free radicals or cations. spectraphotopolymers.com In the context of this compound, which polymerizes via a free-radical mechanism through its acrylate functional group, photoinitiators are indispensable for initiating the polymerization chain reaction. ndsuresearchfoundation.org
The process begins when the photoinitiator absorbs photons from a light source, causing it to enter an electronically excited state. From this state, it undergoes a chemical transformation to generate free radicals. radtech.org These radicals then attack the carbon-carbon double bonds of the acrylate groups on the ProDOT-acrylate monomers, initiating a chain reaction that propagates, leading to the formation of a cross-linked polymer network. spectraphotopolymers.com This method is utilized in applications such as the in-situ fabrication of single-layer electrochromic devices, where the ProDOT-acrylate monomer is polymerized into a stable, cross-linked matrix after the device assembly. nih.govresearchgate.net
There are two primary types of free-radical photoinitiators:
Type I Photoinitiators (Cleavage Type): These initiators undergo unimolecular bond cleavage upon light absorption to form two free radicals. A common example is bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO), which is known for its high efficiency and photobleaching properties, allowing for a greater depth of cure. mdpi.comnih.gov
Type II Photoinitiators (Abstraction Type): These initiators require a co-initiator or synergist, typically an amine, to generate radicals. spectraphotopolymers.com Upon light absorption, the Type II photoinitiator enters an excited state and abstracts a hydrogen atom from the co-initiator, which then becomes the initiating radical. nih.gov
The optimization of the photoinitiator system is crucial for controlling the polymerization kinetics and the final properties of the polymer. Key optimization parameters include:
Photoinitiator Type and Concentration: The choice of photoinitiator depends on the desired curing speed, the spectral output of the light source, and the chemical environment. Increasing the initiator concentration can lead to a faster polymerization rate. radtech.org However, excessively high concentrations can be detrimental, leading to reduced cure depth due to light absorption being too concentrated at the surface (a phenomenon known as the "inner filter effect"). mdpi.com Studies on general (meth)acrylate systems show that an optimal concentration exists to balance cure speed and through-thickness cure. mdpi.comnih.gov For example, research on thick-section curing of (meth)acrylate formulations found that lower concentrations (0.1 wt%) of a photobleaching initiator like BAPO could achieve a faster cure rate at depth compared to higher concentrations. mdpi.com
Co-initiators and Synergists: For Type II systems, the concentration and reactivity of the co-initiator are critical. In some advanced systems, known as dark-curing photoinitiators (DCPIs), light exposure can release a species that continues to generate radicals even after the light source is removed, enabling polymerization in shadowed areas or in thick, light-attenuating materials. nih.gov
The following table illustrates the effect of photoinitiator concentration on the polymerization of a representative acrylate system, highlighting the trade-offs in optimization.
| Photoinitiator | Concentration (wt%) | Peak Polymerization Rate (%/s) | Final Conversion (%) | Cure Depth (mm) |
|---|---|---|---|---|
| BAPO | 0.1 | 15.2 | 85 | 3.0 |
| BAPO | 0.5 | 18.5 | 88 | 2.1 |
| BAPO | 1.0 | 20.1 | 90 | 1.5 |
This table is generated based on conceptual data from studies on general acrylate systems to illustrate the principle of photoinitiator optimization. mdpi.com
Molecular Design and Structure Performance Relationships in Poly 3,4 Propylenedioxythiophene Acrylate Derivatives
Influence of Side Chain Engineering on Functional Characteristics
The pendant groups attached to the polymer backbone are not merely solubilizing appendages; they are critical design elements that dictate the polymer's processability, electronic behavior, and potential for further chemical modification.
Tuning Solubility and Processability through Alkyl/Alkoxy Side Chains
The introduction of alkyl and alkoxy side chains is a fundamental strategy to ensure the solubility and processability of otherwise intractable conjugated polymers. Increasing the length of these side chains is a common method to improve solubility in organic solvents, which is essential for solution-based processing techniques used in fabricating electronic devices. osti.gov However, these modifications also significantly influence the morphology of the resulting thin films. osti.govelsevierpure.com While longer chains enhance solubility, they can also disrupt the close packing of polymer backbones, which is crucial for efficient charge transport.
For instance, studies on polythiophene derivatives—a class of polymers closely related to poly(3,4-propylenedioxythiophene)—have shown that decreasing the side-chain length can lead to greater backbone planarity. osti.gov This, in turn, promotes a higher density and order in interchain π-π stacking, which is a key factor for improving charge carrier mobility. osti.gov Therefore, a balance must be struck between ensuring adequate solubility for processing and minimizing the side-chain length to facilitate optimal solid-state packing. osti.gov
The choice between alkyl and alkoxy substituents also has a notable impact. Theoretical studies on polythiophene derivatives indicate that replacing an alkyl side chain with an alkoxy side chain of the same length can lead to a significant increase in theoretical hole mobility. nsf.gov This suggests that the oxygen atom in the alkoxy group influences the electronic structure and crystal packing in a way that is beneficial for charge transport. nsf.gov
Table 1: Impact of Side Chain Type on Theoretical Hole Mobility in Polythiophene Derivatives
| Polymer | Side Chain | Theoretical Hole Mobility (cm²/V·s) |
|---|---|---|
| Poly(3-hexyl-thiophene) (P3HT) | Alkyl (Hexyl) | 0.15 nsf.gov |
| Poly(3-oxyhexyl-thiophene) (P3OHT) | Alkoxy (Oxyhexyl) | 0.49 nsf.gov |
Impact of Pendant Functional Groups on Polymer Behavior and Derivatization Potential
Incorporating specific functional groups into the side chains offers a powerful method for tailoring polymer properties and enabling post-polymerization modifications. A highly effective strategy for poly(3,4-propylenedioxythiophene) (PProDOT) involves creating a dialkene-functionalized variant that can undergo subsequent modification via thiol-ene "click" chemistry. researchgate.net This approach allows for the grafting of various moieties, such as alkyl groups, polyethylene (B3416737) glycol (PEG), or redox-active ferrocene (B1249389) units, after the initial polymerization. researchgate.net
This post-polymerization functionalization provides a versatile platform for fine-tuning the material's characteristics. For example, grafting alkyl groups can transform an insoluble PProDOT derivative into a soluble one. researchgate.net When these modified polymers are deposited as films, their conductivity, electroactivity, and surface properties, like wettability, can be adjusted over a broad range. researchgate.net This method allows for the creation of diverse surfaces from a single precursor polymer, tailoring it for specific applications without altering the underlying conjugated backbone. researchgate.net The derivatization potential is also evident in polymers with pendant ester groups, which can be readily modified to form amide bonds, a valuable reaction for synthesizing a variety of functional polymers. acs.org
Effects of Oligoether Units and Ester Groups for Ion Complexation and Conformational Order
The incorporation of oligoether side chains, such as oligo(ethylene glycol), is a key strategy for imparting ionic conductivity to conjugated polymers. nsf.govresearchgate.net These polar side chains can complex with ions (e.g., Li⁺), facilitating their transport through the polymer matrix. researchgate.netucla.edu This transforms the material into a mixed ionic-electronic conductor (MIEC), which is highly desirable for applications like battery binders and bioelectronics. osti.govnsf.govd-nb.info
In dihexyl-substituted poly(3,4-propylenedioxythiophene) (PProDOT-Hx₂), systematically replacing some of the hexyl side chains with oligoether (OE) side chains creates a family of copolymers with tunable mixed-conduction properties. nsf.gov Research shows that introducing OE chains enhances the material's ionic conductivity. nsf.govresearchgate.net However, there is often a trade-off, as increasing the OE content can sometimes reduce electronic conductivity. researchgate.netresearchgate.net The position of the coordinating oxygen atoms within the side chain is also critical; placing them further from the polymer backbone can improve both ionic and electronic conductivity. researchgate.net Studies on PProDOT copolymers found that a composition containing 25% OE side chains achieved the highest rate capability, demonstrating that synthetic flexibility allows for the fine-tuning of electronic and ionic transport. nsf.gov
Stereoregularity and Spacer Chain Length in Non-Conjugated Pendant Electroactive Polymers on Charge Transport
In non-conjugated polymers where an electroactive group (like a carbazole) is attached to a non-conductive backbone (like polyacrylate) via a flexible spacer, both the stereochemical arrangement of the backbone (stereoregularity) and the length of the spacer are crucial determinants of charge transport efficiency. nsf.govresearchgate.net These polymers, known as non-conjugated pendant electroactive polymers (NCPEPs), have shown hole mobilities that can rival those of traditional conjugated polymers. researchgate.netresearchgate.net
A higher degree of stereoregularity, specifically isotacticity, consistently leads to higher charge carrier mobilities, regardless of the spacer length. nsf.govresearchgate.net The length of the alkyl spacer itself has a significant and non-monotonic effect on mobility. For a 75% isotactic poly(N-carbazolylalkyl acrylate), the hole mobility peaks with a four-carbon spacer, while for a more ordered 87% isotactic polymer, the optimal mobility is achieved with a six-carbon spacer. nsf.govresearchgate.net This demonstrates that a precise combination of stereoregularity and spacer length is required to maximize performance. The spacer provides the necessary flexibility for the pendant electroactive groups to arrange themselves into short-range π-stacked aggregates, which act as pathways for charge hopping. nsf.govresearchgate.net Computational simulations suggest these polymers can form helical structures where this intermolecular π-stacking is directly affected by the spacer chain length. researchgate.net
Table 2: Influence of Spacer Length and Isotacticity on Hole Mobility in Poly(N-carbazolylalkyl acrylates)
| % Isotacticity | Spacer Length (Carbons) | Hole Mobility (µh) |
|---|---|---|
| 75% | 2 | Lower nsf.govresearchgate.net |
| 75% | 4 | Highest nsf.govresearchgate.net |
| 87% | 4 | Higher than 75% isotactic polymer nsf.govresearchgate.net |
| 87% | 6 | Highest nsf.govresearchgate.net |
Backbone Modifications and Copolymerization Strategies
Altering the conjugated backbone itself, particularly through copolymerization, provides a direct route to manipulate the fundamental electronic properties of the resulting material.
Donor-Acceptor (D-A) Copolymer Architectures and Their Influence on Electronic Properties
A powerful approach for tuning the optoelectronic properties of conjugated polymers is the creation of donor-acceptor (D-A) architectures. d-nb.infonih.gov This involves copolymerizing an electron-rich (donor) monomer with an electron-deficient (acceptor) monomer. This strategy allows for precise control over the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, its electrochemical behavior and optical bandgap. nih.gov
This has been successfully demonstrated by synthesizing copolymers using a 3,4-propylenedioxythiophene (B118826) derivative (an electron donor) with 5,6-difluoro-2-(2-hexyl-decyl)-2H-benzotriazole (an electron acceptor). d-nb.info By systematically varying the feed ratio of the donor and acceptor units during Stille cross-coupling polymerization, a series of polymers with distinct properties were created. d-nb.info The results showed that the feed ratio significantly affects the electrochemical and spectroelectrochemical properties. d-nb.info For example, as the content of the ProDOT-based donor unit increased, the color of the polymer in its neutral state deepened, and the primary absorption peak, corresponding to the π–π* transition, shifted. d-nb.info This ability to tune the bandgap and energy levels by simply adjusting the D-A ratio makes these copolymers highly promising candidates for applications such as electrochromic devices. d-nb.infocmu.edu
Table 3: Properties of Donor-Acceptor Copolymers with Varying Monomer Feed Ratios
| Polymer | Monomer Feed Ratio (Donor:Acceptor) | Neutral State Absorption Peak (λmax) |
|---|---|---|
| P1 | 1:3 | 520 nm d-nb.info |
| P2 | 1:1 | 500 nm d-nb.info |
| P3 | 3:1 | 505 nm d-nb.info |
Structure-Conductivity Relationships
The electrical conductivity of poly(3,4-propylenedioxythiophene-acrylate) and its derivatives is a cornerstone of their functionality in electronic devices. This property is intricately linked to the polymer's molecular structure, doping level, morphology, and the presence of functional side chains.
For applications such as batteries, bioelectronics, and electrochemical transistors, materials that can transport both ions and electrons are required. nih.gov PProDOT derivatives have been engineered to exhibit this mixed ionic and electronic conduction (MIEC). A key strategy involves the incorporation of ion-solvating side chains onto the conjugated backbone.
A study on dihexyl-substituted PProDOT (PProDOT-Hx₂) demonstrated its potential as a dual electronic and ionic conductive binder for lithium-ion batteries. acs.orgcaltech.edu This polymer becomes electrically conductive upon electrochemical doping and also facilitates ion transport. caltech.edu To further improve these properties, random copolymers of PProDOT were synthesized, where a certain percentage of the native hexyl side chains were replaced with oligoether (OE) side chains. acs.org The introduction of OE side chains was found to systematically enhance ionic conductivity. acs.orgacs.org For example, upon electrochemical doping, PProDOT-Hx₂ reached an ionic conductivity of 1 × 10⁻⁷ S cm⁻¹, whereas a copolymer with 35% OE side chains, (65:35) PProDOT, achieved a value of 4 × 10⁻⁷ S cm⁻¹. acs.org Even a small incorporation of 5% OE side chains doubled the ionic conductivity compared to the parent PProDOT-Hx₂. acs.org
This enhancement in ionic conductivity is attributed to two main factors. Firstly, X-ray scattering studies revealed that increasing the OE content leads to a decline in the polymer's crystalline ordering. acs.org This less-ordered structure facilitates the movement of ions through the polymer matrix. Secondly, swelling studies showed that electrolyte uptake increases linearly with OE content, indicating that solvent-induced swelling plays a significant role in the material's ability to conduct ions. acs.org Interestingly, this structural modification creates a trade-off: the decrease in crystallinity that boosts ionic conductivity simultaneously leads to a reduction in electronic conductivity. acs.org The ability to synthetically tune the ratio of hexyl to oligoether side chains allows for the fine-tuning of both ionic and electronic transport, making these (Hex:OE) PProDOTs a promising class of MIEC polymers for energy storage applications. acs.orgresearchgate.net
Table 1: Ionic Conductivity of PProDOT Copolymers with Varied Oligoether (OE) Content This table is interactive. You can sort and filter the data.
| Polymer Composition | Ionic Conductivity (S cm⁻¹) |
|---|---|
| PProDOT-Hx₂ (0% OE) | 1 x 10⁻⁷ |
| (95:5) PProDOT (5% OE) | 2 x 10⁻⁷ |
| (65:35) PProDOT (35% OE) | 4 x 10⁻⁷ |
Data sourced from ACS Publications. acs.org
Post-polymerization modification is a powerful tool for tuning the electrical properties of PProDOT derivatives without altering the polymerization process itself. This approach allows for the introduction of a wide range of functionalities onto a pre-synthesized polymer backbone.
One effective method involves the use of "click" chemistry on PProDOT variants functionalized with reactive groups. For example, a PProDOT derivative with dialkene side chains (PProDOT-diene) can be synthesized and subsequently modified by reacting it with various thiol-containing molecules. rsc.orgrsc.org This technique has been used to graft alkyl, polyethylene glycol (PEG), and ferrocene moieties onto the polymer surface. rsc.orgresearchgate.net These modifications significantly alter the material's properties; for instance, grafting an insulating 2-ethylhexane thiol was found to considerably change the redox behavior of the PProDOT film. rsc.org This method provides an efficient way to tune surface chemistry and properties like conductivity and wettability for specific applications. rsc.orgrsc.org
A different and highly effective post-processing strategy involves the removal of solubilizing side chains after the polymer film has been cast. nih.govbohrium.com Side chains are necessary to make conjugated polymers processable from solution, but they can impede intermolecular π-π interactions and localize charge carriers, thereby limiting electrical conductivity. nih.govbohrium.com By designing a PProDOT copolymer with ester-functionalized side chains, researchers have shown that these side chains can be cleaved off via hydrolysis after film formation. nih.gov This removal process densifies the active material and was shown to dramatically increase electrical conductivity. nih.govbohrium.com This enhancement is not due to an increase in the degree of doping but rather to an increase in charge carrier density and a reduction in charge carrier localization. nih.govbohrium.com Applying this method to high-performance copolymers of ProDOT and EDOT resulted in exceptional electrical conductivities of approximately 700 S/cm, outperforming previously reported oligoether-based systems. nih.govbohrium.com
Charge carrier mobility (μ), which quantifies how quickly electrons or holes move through a material under an electric field, is a fundamental parameter governing the performance of organic electronic devices. mdpi.com One of the primary methods for determining mobility in organic semiconductors is by analyzing the space-charge-limited current (SCLC) in single-carrier devices. mdpi.comfluxim.com In an ideal, trap-free insulator, the current density (J) in the SCLC regime is described by the Mott-Gurney law, where J is proportional to the square of the applied voltage (V²).
The SCLC method involves fabricating a device structure that facilitates the injection of only one type of charge carrier (either electrons or holes). researchgate.net The resulting current-voltage (J-V) characteristics are then analyzed. The mobility of charge carriers in organic semiconductors is often low, leading to the accumulation of a stationary space charge when charge is injected. fluxim.com The mobility values extracted from SCLC measurements for various organic semiconductors are typically in the range of 10⁻⁷ to 10⁻³ cm²V⁻¹s⁻¹. mdpi.com
For polythiophene derivatives, mobility is highly dependent on factors such as molecular weight and crystalline order. For example, in poly(3,3''-dioctyl-2,2':5',2''-terthiophene), a fourfold increase in the number-average degree of polymerization was found to increase the charge carrier mobility by more than three orders of magnitude. nih.gov This highlights the critical role of chain length and intermolecular connectivity in facilitating charge transport. The mobility values for different polymer systems can vary significantly, as shown in the table below, which summarizes hole mobilities for different hole-transporting materials measured by the SCLC method.
Table 2: Representative Hole Mobilities in Organic Materials via SCLC This table is interactive. You can sort and filter the data.
| Material | Hole Mobility (μh) (cm²V⁻¹s⁻¹) |
|---|---|
| Poly-TPD Composite | 1.7 x 10⁻⁴ |
| GS1 (dopant-free) | 9.06 x 10⁻⁵ |
| Spiro-OMeTAD (doped) | 1.76 x 10⁻⁴ |
Data sourced from MDPI and ResearchGate. mdpi.comresearchgate.net
By studying the J-V characteristics of single-carrier devices made from PProDOT-acrylate derivatives, one can similarly extract key parameters like hole and electron mobility, providing essential insights into their charge transport properties.
In the solid state, the performance of conjugated polymers is not solely determined by the properties of individual polymer chains (intrachain effects) but is heavily influenced by how these chains pack together and interact (interchain effects). These interchain interactions are crucial for efficient charge transport, as charge carriers must hop between adjacent polymer chains.
The degree of structural order and aggregation significantly impacts the electronic properties of polythiophene-based materials. In polymers with linear side chains that promote planarization of the backbone, there is a greater tendency for the chains to aggregate. researchgate.net This aggregation often leads to observable changes in the material's optical and electrochemical properties. For example, aggregated polymers frequently exhibit bathochromic (red-shifted) absorption bands in their UV-vis spectra. researchgate.net This shift is indicative of stronger electronic coupling between the chains.
Advanced Characterization Techniques for 3,4 Propylenedioxythiophene Acrylate Research
Spectroscopic Characterization
Spectroscopic techniques are fundamental in identifying the molecular structure and confirming the successful synthesis of ProDOT-acrylate and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of ProDOT-acrylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of (3-Methyl-3,4-dihydro-2H-thieno[3,4-b] researchgate.netmdpi.comdioxepin-3-yl)methanol, a precursor to ProDOT-acrylate, specific chemical shifts confirm its structure. researchgate.net For instance, the spectrum shows a singlet for the three protons of the methyl group at 0.95 ppm and a singlet for the single proton of the hydroxyl group at 1.70 ppm. researchgate.net The two protons of the thiophene (B33073) ring appear as a singlet at 6.48 ppm. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon framework. For the same precursor, characteristic peaks are observed at 17.18 ppm (methyl group), 43.93 ppm, 65.62 ppm, 76.60 ppm, 105.77 ppm (thiophene carbons), and 149.56 ppm (thiophene carbons attached to oxygen). researchgate.net
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| -CH₃ | 0.95 (s, 3H) | 17.18 |
| -OH | 1.70 (s, 1H) | - |
| Thiophene-H | 6.48 (s, 2H) | 105.77 |
| Quaternary C | - | 43.93 |
| -CH₂-O (ring) | 3.73 (d, J=12 Hz, 2H), 4.08 (d, J=12 Hz, 2H) | 76.60 |
| -CH₂-OH | 3.74 (s, 2H) | 65.62 |
| Thiophene-C-O | - | 149.56 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of ProDOT-acrylate research, FTIR is used to confirm the presence of the acrylate (B77674) group and other characteristic bonds. The FTIR spectra of poly(3,4-propylenedioxythiophene) derivatives show characteristic peaks corresponding to the C-O-C and C-S bonds of the thiophene ring. researchgate.net For acrylated polymers, the presence of a carbonyl (C=O) stretching vibration, typically around 1730 cm⁻¹, is a key indicator of the acrylate functionality. spectroscopyonline.com
| Functional Group | Characteristic FTIR Absorption Range (cm⁻¹) |
|---|---|
| C=O (ester) | ~1730 |
| C=C (alkene) | ~1635 |
| C-O-C (ether) | 1200-1000 |
| C-S (thiophene) | 850-600 |
Ultraviolet-Visible (UV-Vis) and Spectroelectrochemical Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated polymers like PProDOT-acrylate, UV-Vis spectroscopy is particularly valuable for studying the π-π* transitions and the changes in electronic structure upon doping.
Spectroelectrochemistry combines UV-Vis spectroscopy with electrochemistry to monitor the changes in the absorption spectrum of a material as a function of the applied potential. mdpi.com This technique is instrumental in characterizing the electrochromic properties of PProDOT-acrylate. For instance, the UV-Vis spectra of PProDOT-acrylate films can be recorded in both their neutral and oxidized states to determine their optical contrast and switching behavior. researchgate.net In the neutral state, PProDOT-acrylate typically exhibits a distinct absorption peak corresponding to the π-π* transition, while in the oxidized state, new absorption bands appear at lower energies, corresponding to the formation of polarons and bipolarons. semanticscholar.org
| State | Typical λmax (nm) | Electronic Transition |
|---|---|---|
| Neutral | ~500-600 | π-π* |
| Oxidized (Polarens) | ~700-900 | Bonding to anti-bonding polaron levels |
| Oxidized (Bipolarons) | >1000 | Bonding to anti-bonding bipolaron levels |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection capabilities of mass spectrometry. In the synthesis of ProDOT-acrylate, GC-MS can be used to identify and quantify the components of a reaction mixture, confirming the presence of the desired product and any impurities. researchgate.net The mass spectrum provides the mass-to-charge ratio (m/z) of the compound, which can be used to determine its molecular weight. For example, the GC-MS analysis of (3-Methyl-3,4-dihydro-2H-thieno[3,4-b] researchgate.netmdpi.comdioxepin-3-yl)methanol shows a molecular ion peak at m/z 200, confirming its molecular weight. researchgate.net
MALDI Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional ionization methods. While not explicitly detailed for this compound in the provided context, MALDI-MS is a powerful tool for characterizing polymers, providing information on molecular weight distribution, end groups, and copolymer composition.
Electrochemical Characterization
The electrochemical properties of ProDOT-acrylate and its polymer are critical for their application in electronic devices. Techniques such as cyclic voltammetry (CV) are used to investigate the redox behavior, polymerization potential, and electrochemical stability of these materials.
Cyclic voltammetry of ProDOT-acrylate in an appropriate electrolyte solution reveals its oxidation and reduction potentials. researchgate.net During the electropolymerization process, the cyclic voltammogram shows an increase in the peak currents with successive cycles, indicating the deposition of a conductive polymer film on the electrode surface. researchgate.net The resulting PProDOT-acrylate film can then be cycled in a monomer-free electrolyte to study its redox activity and stability. The shape of the CV curves provides insights into the kinetics of the redox processes and the capacitive behavior of the polymer film. The electrochemical and spectroelectrochemical properties of copolymers of 3,4-ethylenedioxythiophene (B145204) (a related compound) have been extensively studied, providing a framework for understanding the behavior of ProDOT-acrylate. mdpi.comelectrochemsci.org
| Electrochemical Parameter | Significance |
|---|---|
| Oxidation Potential (Eox) | Potential at which the monomer is oxidized to form radical cations, initiating polymerization. |
| Reduction Potential (Ered) | Potential at which the oxidized polymer is reduced back to its neutral state. |
| Peak Current (Ip) | Related to the rate of the redox reaction and the amount of electroactive material. |
| Electrochemical Stability | Ability of the polymer to maintain its redox activity over repeated cycling. |
Cyclic Voltammetry (CV)
Cyclic Voltammetry (CV) is a fundamental electrochemical technique employed to investigate the redox behavior of electroactive materials like poly(this compound). By scanning the potential of a working electrode coated with the polymer film and measuring the resulting current, researchers can determine the oxidation and reduction potentials, assess the electrochemical stability, and study the kinetics of the doping/dedoping processes.
In a typical CV experiment for a poly(3,4-propylenedioxythiophene) derivative, the voltammogram will exhibit characteristic anodic (oxidation) and cathodic (reduction) peaks. The potential at which these peaks occur provides information about the energy levels of the polymer's frontier orbitals. The shape and symmetry of the CV curves can indicate the reversibility of the redox processes. For instance, a highly reversible system will show a small peak potential separation (ΔEp) between the anodic and cathodic peaks.
The stability of the polymer can be evaluated by subjecting the film to continuous redox cycling. A stable polymer will show minimal degradation in the voltammetric response over a large number of cycles. For example, acrylated poly(3,4-propylenedioxythiophene) has demonstrated enhanced lifetime and stability in electrochromic devices, maintaining its performance for over 10,000 cycles.
The scan rate dependence of the peak currents provides insights into the nature of the electrochemical process. For a surface-confined species, the peak current is directly proportional to the scan rate. Deviations from this behavior can suggest diffusion-limited processes within the polymer film.
| Parameter | Typical Value/Observation | Significance |
| Oxidation Onset Potential | Varies with substitution | Relates to the HOMO energy level |
| Reduction Onset Potential | Varies with substitution | Relates to the LUMO energy level |
| Peak Separation (ΔEp) | Small values indicate reversibility | Assessment of electrochemical kinetics |
| Cyclic Stability | High (e.g., >10,000 cycles) | Indicates material durability |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the electrical properties of polymer films and their interfaces. By applying a small amplitude AC potential over a range of frequencies and measuring the current response, an impedance spectrum is generated, which can be modeled to extract valuable information about the material's resistance, capacitance, and charge transfer kinetics.
The resulting data is often presented as a Nyquist plot, which displays the imaginary part of the impedance versus the real part. For a typical conducting polymer electrode, the Nyquist plot exhibits a semicircle at high frequencies and a straight line at low frequencies.
The high-frequency semicircle is associated with the charge transfer resistance (Rct) at the electrode/polymer interface and the double-layer capacitance (Cdl). The diameter of the semicircle corresponds to the Rct, providing a measure of the ease with which charge can be transferred across the interface. A smaller diameter indicates faster charge transfer.
The low-frequency linear region is characteristic of diffusion-controlled processes, often referred to as Warburg impedance. This behavior is related to the diffusion of ions within the polymer film during the doping and dedoping processes.
EIS can also be used to determine the bulk electronic and ionic conductivity of the polymer film. By fitting the impedance data to an appropriate equivalent circuit model, these and other parameters can be quantified.
| Frequency Range | Nyquist Plot Feature | Associated Electrochemical Process |
| High Frequencies | Semicircle | Charge transfer resistance and double-layer capacitance |
| Low Frequencies | Inclined Line | Ionic diffusion within the polymer (Warburg impedance) |
In Situ Conductance Measurements
In situ conductance measurements are a critical tool for correlating the electrical conductivity of a poly(this compound) film with its electrochemical state. This technique involves measuring the conductivity of the polymer film simultaneously with an electrochemical experiment, such as cyclic voltammetry. This provides a direct relationship between the applied potential (and thus the doping level) and the material's ability to conduct charge.
Typically, this measurement is performed on a substrate with an interdigitated array (IDA) of microelectrodes. The polymer film is electropolymerized to bridge the gap between the electrodes. During a potential scan, the conductivity of the film is monitored.
For p-type conducting polymers like polythiophene derivatives, the conductivity is low in the neutral (undoped) state. As the polymer is oxidized (p-doped), the conductivity increases significantly due to the formation of mobile charge carriers (polarons and bipolarons). The conductivity reaches a maximum in the fully doped state. Upon reduction back to the neutral state, the conductivity decreases.
These in situ measurements are invaluable for understanding the fundamental charge transport mechanisms in the polymer and for optimizing the material for applications where high conductivity in a specific potential range is desired. The results can reveal the potential window of highest conductivity and any degradation processes that may lead to a loss of conductivity upon over-oxidation. acs.org
| Electrochemical State | Doping Level | Expected Conductivity |
| Neutral | Undoped | Low |
| Oxidized | p-doped | High |
| Reduced | Dedoped | Low |
Electron Spin Resonance (ESR)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. In the context of conducting polymers like poly(this compound), ESR is instrumental in identifying and quantifying the charge carriers generated during doping.
When a conducting polymer is doped, radical cations (polarons) with a spin of S=1/2 are formed. These polarons are ESR active. Further oxidation can lead to the formation of spinless dications (bipolarons, S=0), which are ESR silent. Therefore, ESR can be used to distinguish between these two types of charge carriers.
The intensity of the ESR signal is proportional to the concentration of polarons. By monitoring the ESR signal as a function of the doping level, the evolution of charge carriers can be followed. At low doping levels, the ESR signal intensity increases as polarons are formed. As the doping level increases further, the signal may decrease if polarons combine to form bipolarons.
The g-value and linewidth of the ESR signal provide information about the local environment of the unpaired electron. In highly doped, metallic-like polythiophenes, a temperature-independent Pauli spin susceptibility can be observed, which is characteristic of a metallic density of states. huji.ac.il
| Charge Carrier | Spin State | ESR Activity |
| Neutral Polymer | S=0 | Inactive |
| Polaron | S=1/2 | Active |
| Bipolaron | S=0 | Inactive |
Morphological and Microstructural Characterization
The physical structure and surface morphology of poly(this compound) films play a crucial role in their properties and performance in devices. Techniques such as Scanning Electron Microscopy and Optical Ellipsometry provide essential information about the film's topography, thickness, and optical characteristics.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface morphology of polymer films at the micro- and nanoscale. It provides high-resolution images of the film's topography, revealing details about its texture, porosity, and the presence of any structural features or defects.
For electropolymerized films of poly(3,4-propylenedioxythiophene) derivatives, SEM images often show a globular or nodular morphology. The size and packing of these globules can be influenced by the polymerization conditions, such as the solvent, electrolyte, and monomer concentration. For instance, films of a poly(3,4-propylenedioxythiophene)–sultone derivative have been observed to consist of dense packed clusters with a non-uniform distribution. ias.ac.in The average width and length of these clusters were reported to be approximately 95 nm and 160 nm, respectively. ias.ac.in
The morphology of the film can significantly impact its properties. A porous and high-surface-area structure can be beneficial for applications such as sensors and supercapacitors, as it facilitates interaction with the analyte or electrolyte. Conversely, a smooth and uniform film is often desired for applications in electronic displays and optical devices.
| Morphological Feature | Typical Observation | Potential Influence on Properties |
| Surface Texture | Globular, nodular, or clustered | Affects surface area and interfacial properties |
| Porosity | Varies with synthesis conditions | Influences ion diffusion and accessibility |
| Uniformity | Can be uniform or non-uniform | Impacts device performance and reliability |
Optical Ellipsometry
Optical Ellipsometry is a non-destructive and highly sensitive optical technique used to determine the thickness and optical constants (refractive index 'n' and extinction coefficient 'k') of thin films. It measures the change in the polarization state of light upon reflection from the sample surface.
By fitting the experimental data to a suitable optical model, the film thickness can be determined with sub-nanometer accuracy. This is crucial for controlling and correlating the film's properties with its physical dimensions.
Spectroscopic ellipsometry, which measures the optical response over a range of wavelengths, provides the spectral dependence of 'n' and 'k'. These optical constants are directly related to the electronic structure of the polymer. For instance, the extinction coefficient 'k' is related to the material's absorption of light. The analysis of these spectra can provide information about electronic transitions, such as the π-π* transition in the conjugated backbone of the polymer.
This technique is particularly useful for studying in situ processes, such as swelling or degradation of the polymer film when exposed to different environments. It can also be used to characterize the uniformity of the film thickness over a larger area.
| Measured Parameter | Information Obtained | Importance in Research |
| Film Thickness | Precise thickness of the polymer layer | Essential for device fabrication and property correlation |
| Refractive Index (n) | How light propagates through the film | Relates to the material's density and electronic polarizability |
| Extinction Coefficient (k) | How light is absorbed by the film | Provides information on electronic transitions and band gap |
Grazing Incidence Wide Angle X-ray Scattering (GIWAXS)
Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful, non-destructive analytical technique for investigating the nanoscale structure and molecular orientation of thin films. sgservice.com.twmdpi.com In the context of poly(this compound), GIWAXS provides crucial insights into the solid-state packing and crystallinity of the polymer, which are paramount to its performance in electronic applications.
The technique involves directing a focused X-ray beam at a very shallow angle to the surface of the thin film. sgservice.com.tw The resulting scattering pattern, captured by a 2D detector, reveals information about the arrangement of molecules on length scales from angstroms to several nanometers. gisaxs.com For semi-crystalline conjugated polymers, GIWAXS patterns can distinguish between ordered crystalline domains and amorphous regions.
Key parameters derived from GIWAXS analysis of polythiophene-based films include:
Lamellar Stacking: Indicated by peaks in the out-of-plane direction (qz), this corresponds to the layering of polymer backbones separated by their side chains.
π-π Stacking: Observed as peaks in the in-plane direction (qxy), this relates to the distance between the stacked aromatic rings of the polymer backbones, which is critical for charge transport. sgservice.com.tw
Molecular Orientation: The distribution of scattering intensity reveals whether the polymer chains are oriented predominantly "edge-on" (thiophene rings perpendicular to the substrate) or "face-on" (thiophene rings parallel to the substrate). sgservice.com.tw
Analysis of a hypothetical poly(this compound) thin film might yield data similar to that presented in the table below, showing how processing conditions like thermal annealing can influence the crystalline structure. An increase in peak intensity and a decrease in π-π stacking distance typically correlate with improved charge mobility. sgservice.com.tw
| Sample Condition | Lamellar Stacking Distance (Å) | π-π Stacking Distance (Å) | Predominant Orientation | Crystallite Size (nm) |
|---|---|---|---|---|
| As-cast Film | 15.2 | 3.85 | Mixed Edge-on/Face-on | 15 |
| Annealed at 150°C | 15.0 | 3.78 | Edge-on | 25 |
Molecular Weight and Distribution Analysis
The physical and electronic properties of poly(this compound) are strongly dependent on its molecular weight and the distribution of polymer chain lengths.
Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of polymers. lcms.czwarwick.ac.uk The technique separates polymer molecules based on their size in solution, also known as hydrodynamic volume. warwick.ac.uk
In a GPC system, a solution of the polymer is passed through a column packed with porous gel particles. warwick.ac.ukphenomenex.com Larger polymer chains cannot enter the pores and thus elute from the column more quickly, while smaller chains penetrate the pores to varying degrees and have a longer path, causing them to elute later. warwick.ac.uk By calibrating the column with polymer standards of known molecular weight (e.g., polystyrene), the elution time can be correlated to the molecular weight of the sample. amazonaws.com
GPC analysis provides several key parameters:
Number-Average Molecular Weight (Mn): The total weight of the polymer sample divided by the total number of polymer chains.
Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains are of the same length (monodisperse), while higher values signify a broader distribution. lcms.cz
The table below shows hypothetical GPC data for different batches of poly(this compound), illustrating how synthetic conditions can affect the final polymer characteristics.
| Polymer Batch ID | Mn (kDa) | Mw (kDa) | Polydispersity Index (PDI) |
|---|---|---|---|
| ProDOT-Ac-01 | 18.5 | 32.4 | 1.75 |
| ProDOT-Ac-02 | 25.2 | 49.1 | 1.95 |
| ProDOT-Ac-03 | 21.8 | 38.1 | 1.75 |
Specialized Acrylate Characterization
Beyond structural and molecular weight analysis, specialized techniques are required to understand the reactivity of the acrylate functional group, which is essential for applications involving photopolymerization.
The Okoruwa Maximum Saturation Potential (OMSP) is a modern methodology developed to characterize the reactivity of acrylate monomers and oligomers, aiding in the rapid design of photocurable resin formulations. mdpi.com This technique utilizes Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-FTIR) to analyze the vibrational peak of the acrylate functional group, specifically the out-of-plane bending mode found at approximately 810 cm-1. mdpi.com
The core principle of OMSP is to assign a unique quantitative value to an acrylate's potential reactivity. mdpi.com By analyzing the changes in the 810 cm-1 peak, the methodology generates a Gaussian curve that defines the reactive state of the material. This allows for a more precise distinction between different acrylates, even those with the same functionality or viscosity. mdpi.com The numerical outputs from OMSP can be stored in a database and used to digitally simulate the mixing of different acrylates, predicting the reactivity of a formulation with a high degree of accuracy (R² values of 0.94 to 0.99). mdpi.com
The following table presents hypothetical OMSP data, comparing this compound to other common acrylate monomers. A higher OMSP Area suggests a greater potential for saturation and higher reactivity.
| Acrylate Monomer | OMSP Area | OMSP Peak Max | Predicted Reactivity |
|---|---|---|---|
| This compound | 0.175 | 0.35 | High |
| Trimethylolpropane Triacrylate (TMPTA) | 0.166 | 0.32 | High |
| Isobornyl Acrylate (IBOA) | 0.121 | 0.28 | Moderate |
Computational and Theoretical Investigations of 3,4 Propylenedioxythiophene Acrylate Systems
Molecular Dynamics (MD) Simulations
MD simulations are instrumental in exploring the dynamic behavior of ProDOT-acrylate polymers and their interactions with surrounding molecules, such as solvents and ions. nih.gov These simulations can predict macroscopic properties by modeling the collective motions of atoms and molecules over time.
MD simulations can effectively model the process of solvent swelling in ProDOT-acrylate based polymers. By simulating the polymer matrix in the presence of various solvent molecules, researchers can observe the extent of solvent uptake and the resulting changes in the polymer's morphology. This is crucial for applications like electrochromic devices, where the polymer's interaction with the electrolyte is key to performance.
The simulations can track the diffusion of ions within the swollen polymer network, providing a direct measure of ionic conductivity. By analyzing the trajectories of individual ions, it is possible to understand the mechanisms of ion transport, whether through hopping between sites or diffusion through solvent-filled channels. This information is vital for optimizing the performance of solid-state electrochemical devices.
The conformation of polymer chains significantly influences their electronic and optical properties. MD simulations allow for a detailed analysis of the conformational landscape of ProDOT-acrylate polymers.
Helical Structures: Studies have shown that conjugated polymers can adopt helical conformations in solution, which can influence their aggregation behavior. nih.gov MD simulations can predict the stability of such helical structures and how they are affected by factors like solvent and temperature.
π-Stacking: The arrangement of the aromatic thiophene (B33073) rings, known as π-stacking, is critical for charge transport. Aromatic rings can interact in various conformations, including face-to-face, T-shaped, and offset stacked arrangements. nih.gov Quantum calculations have indicated a preference for T-shaped and offset stacked conformations due to reduced electron repulsion. nih.gov MD simulations, combined with experimental data from techniques like wide-angle X-ray scattering (WAXS), can quantify the degree and nature of π-stacking. nih.gov For instance, simulations can reveal the average distance between stacked rings (dπ–π), which is typically in the range of 3.67 Å to 3.76 Å for similar polymer systems. nih.gov The simulations can also show how side chains and the acrylate (B77674) functionality influence the packing of the polymer chains, which can range from tightly packed, extended chains to more twisted and cylindrically shaped conformations. nih.gov
Below is an interactive table summarizing typical π-stacking distances found in related polymer systems, which can be used as a reference for ProDOT-acrylate studies.
| Polymer System | π-Stacking Distance (dπ–π) in Å | Reference |
| DPP-T2F2 | 3.67 | nih.gov |
| DPP-T2M2 | 3.76 | nih.gov |
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has proven to be a valuable tool for predicting the properties of conjugated polymers like ProDOT-acrylate. researchgate.net
DFT calculations are widely used to predict the optoelectronic properties of conjugated molecules and polymers. e3s-conferences.org By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (Eg) can be determined. scispace.com This energy gap is a key parameter that governs the material's color and its potential for use in electronic devices.
For instance, studies on the related poly(3,4-ethylenedioxythiophene) (PEDOT) have shown that as the polymer chain length increases, the energy gap decreases. researchgate.netscispace.com DFT can be used to simulate the UV-vis absorption spectra of ProDOT-acrylate, predicting the maximum absorption wavelength (λmax) and oscillator strength (f). e3s-conferences.org These theoretical predictions can then be compared with experimental data to validate the computational model.
The following interactive table showcases calculated optoelectronic properties for a series of thienothiophene-based molecules, illustrating the type of data that can be generated for ProDOT-acrylate systems.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | λmax (nm) | Oscillator Strength (f) |
| T1 | -5.78 | -1.15 | 4.63 | 315.62 | 0.52 |
| T2 | -5.34 | -1.65 | 3.69 | 389.51 | 0.72 |
| T3 | -5.51 | -1.98 | 3.53 | 412.33 | 0.89 |
| T4 | -5.21 | -2.01 | 3.20 | 454.12 | 0.98 |
| T5 | -5.63 | -1.45 | 4.18 | 342.18 | 0.65 |
Data adapted from theoretical studies on thienothiophene derivatives. e3s-conferences.org
The performance of polymer-based devices is not only dependent on the properties of individual polymer chains but also on how these chains interact with each other. DFT can be used to model these interchain interactions. researchgate.netresearchgate.net By calculating the binding energy between polymer chains in different orientations, the most stable packing arrangements can be determined.
These calculations can reveal the influence of interchain interactions on the electronic properties of the bulk material. For example, strong interchain coupling can lead to the formation of interchain species that affect the absorption and emission spectra. researchgate.net Understanding these interactions is crucial for controlling the morphology and, consequently, the performance of ProDOT-acrylate films in devices.
DFT calculations provide a detailed picture of the electronic structure of ProDOT-acrylate, including the density of states and the character of the molecular orbitals. mit.edu This information is essential for understanding the material's conductivity and how it can be modified through doping.
Doping involves introducing charge carriers (either by oxidation or reduction) into the polymer backbone, which significantly alters the electronic structure. DFT can model the effects of doping by adding or removing electrons from the system. arxiv.org These simulations can predict the formation of new electronic states within the band gap, which are responsible for the increased conductivity of the doped polymer. mit.edu Furthermore, DFT can be used to study the interaction of dopant ions with the polymer chain, providing insights into the stability and efficiency of the doping process. arxiv.org The inclusion of global effects of doping can be addressed by advanced techniques like the charge-reservoir electrostatic sheet technique (CREST) in conjunction with DFT. aalto.fi
Mechanistic Computational Studies
The electrofluorochromic properties of conjugated polymers, such as those based on 3,4-propylenedioxythiophene-acrylate, are intrinsically linked to the dynamics of their excited states. When these materials are subjected to an electrical potential, their fluorescence can be modulated or "quenched." Computational and theoretical studies are pivotal in dissecting the complex mechanisms that govern this behavior at a molecular level. These investigations provide a framework for understanding and predicting the performance of electrofluorochromic devices.
Elucidation of Electrofluorochromic Quenching Mechanisms (e.g., Förster Resonance Energy Transfer, Electron Transfer)
The quenching of fluorescence in this compound (ProDOT-acrylate) systems upon electrochemical doping is a multifaceted process. Computational models suggest that the primary mechanisms responsible for this phenomenon are Förster Resonance Energy Transfer (FRET) and electron transfer. These two pathways often compete and can coexist, with their relative contributions depending on the specific molecular architecture, the presence of quenching species, and the local environment.
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process wherein an excited donor chromophore transfers its energy to a nearby acceptor chromophore through dipole-dipole coupling. nih.gov In the context of a ProDOT-acrylate polymer film, a neutral, fluorescent polymer segment can act as a donor. Upon electrochemical oxidation, charged "polaron" or "bipolaron" states are formed within the polymer chain. These oxidized sites have broad absorption bands that can overlap with the emission spectrum of the neutral, excited segments. This spectral overlap is a key prerequisite for FRET.
Computational studies on related polythiophene systems help to elucidate the critical parameters governing FRET efficiency. The rate of FRET (k_FRET) is highly dependent on the distance between the donor and acceptor (R) and the orientation of their transition dipoles (κ²). The relationship is described by the Förster equation:
k_FRET ∝ (κ² * J) / (n⁴ * R⁶)
where J is the spectral overlap integral between the donor's emission and the acceptor's absorption, and n is the refractive index of the medium. The strong (1/R⁶) distance dependence means that FRET is a very short-range interaction, typically occurring over distances of 1-10 nanometers.
Electron Transfer is another significant quenching mechanism. In this process, an excited state is deactivated through the transfer of an electron to or from a quenching species. In electrochemically doped ProDOT-acrylate, the oxidized polaronic or bipolaronic sites can act as efficient electron acceptors (or holes). An excited electron on a neutral polymer segment can be transferred to a nearby oxidized site, leading to the formation of a non-emissive charge-separated state.
Theoretical models, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to calculate the key parameters that govern electron transfer rates, such as the driving force (ΔG) and the electronic coupling between the donor and acceptor. The rate of electron transfer (k_ET) can be described by Marcus theory, which highlights the importance of the reorganization energy (λ) – the energy required to distort the geometries of the donor and acceptor from their equilibrium structures to the transition state geometry.
Computational investigations on functionalized thiophenes have shown that modifications to the polymer backbone, such as the inclusion of the acrylate group, can influence the electronic properties, including the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov These changes, in turn, affect the driving force for electron transfer and the spectral properties relevant to FRET.
Interplay and Dominance of Mechanisms:
The determination of which quenching mechanism—FRET or electron transfer—is dominant is a complex task that often requires sophisticated computational simulations. These simulations can model the excited state dynamics and track the probable decay pathways. The outcome depends on several factors:
Doping Level: At low doping levels, the distance between oxidized sites is large, which may favor long-range energy migration followed by quenching at a trap site. As the doping level increases, the average distance between neutral and oxidized segments decreases, enhancing the probability of both FRET and electron transfer.
Polymer Conformation: The three-dimensional arrangement of the polymer chains affects the proximity and orientation of donor and acceptor moieties, thereby influencing the rates of both FRET and electron transfer.
Nature of the Quencher: The intrinsic electronic properties of the oxidized species determine their efficacy as energy or electron acceptors.
Below is an interactive data table summarizing the key parameters that computational studies typically investigate to differentiate between FRET and electron transfer as quenching mechanisms in conjugated polymer systems similar to this compound.
| Parameter | Förster Resonance Energy Transfer (FRET) | Electron Transfer | Computational Method | Significance in Quenching |
| Distance Dependence | 1/R⁶ | Exponential decay with distance | Molecular Dynamics (MD), Quantum Mechanics/Molecular Mechanics (QM/MM) | The strong distance dependence of FRET makes it highly sensitive to the proximity of quenching sites. |
| Spectral Overlap (J) | Required | Not directly required | TD-DFT, UV-Vis Spectroscopy Simulation | A significant overlap between the donor's emission and the acceptor's absorption is a prerequisite for efficient FRET. |
| Orientation Factor (κ²) | Crucial (0-4) | Less critical | MD, QM/MM | The relative orientation of the transition dipoles of the donor and acceptor can significantly modulate FRET efficiency. |
| Driving Force (ΔG) | Not applicable | Critical | DFT, Electrochemical Simulations | A negative Gibbs free energy change is necessary for spontaneous electron transfer to occur. |
| Reorganization Energy (λ) | Not applicable | Critical | DFT | Lower reorganization energies lead to faster electron transfer rates for a given driving force. |
| Electronic Coupling (V) | Dipole-dipole coupling | Orbital overlap dependent | DFT, Ab initio methods | The strength of the electronic interaction between the donor and acceptor dictates the rate of electron transfer. |
By calculating these parameters for a given this compound system, researchers can build a comprehensive model of the electrofluorochromic quenching process, distinguishing the relative contributions of FRET and electron transfer. This understanding is crucial for the rational design of new materials with optimized switching performance for applications in smart windows, displays, and sensors.
Advanced Applications of Poly 3,4 Propylenedioxythiophene Acrylate and Its Derivatives
Optoelectronic Devices
The polymer's combination of electrical conductivity, optical transparency in certain states, and processability makes it a compelling candidate for various optoelectronic applications.
Electrochromic Devices (ECDs) for Displays and Smart Windows
Electrochromic materials can change their optical properties, such as color and transparency, when a voltage is applied. This capability is central to the function of smart windows, which can modulate the amount of light and heat entering a building, and next-generation displays. PProDOT-Ac has demonstrated significant advantages in this area, primarily by enhancing the durability and performance of ECDs. nih.govresearchgate.net
A key innovation involves using the 3,4-propylenedioxythiophene (B118826) (ProDOT) acrylate (B77674) derivative in a one-step assembly method for single-layer ECDs. nih.govresearchgate.net In this process, the electroactive monomer is coupled to a cross-linkable polymer matrix. Electropolymerization forms the PProDOT-Ac, and a subsequent UV curing step cross-links the polymer matrix and immobilizes any unreacted monomer. nih.govresearchgate.net This immobilization is crucial as it prevents degradative processes that can occur at the counter electrode, a common failure point in conventional devices. researchgate.net
Research findings highlight a dramatic improvement in the operational lifetime of these devices. PProDOT-Ac based ECDs have shown stability for over 10,000 cycles, a significant increase compared to the 500-cycle lifespan of conventional ProDOT devices where the monomer is not immobilized. nih.govresearchgate.net Furthermore, this enhanced stability is achieved without compromising key electrochromic performance metrics. The acrylated polymer exhibits a photopic contrast of 48% and a switching speed of 2 seconds, which are comparable to conventional ProDOT devices. nih.govresearchgate.net The oxidized state of the PProDOT-Ac polymer is transparent, making it suitable for applications like smart windows and eyewear where a colorless bleached state is necessary. researchgate.net
Table 1: Performance Comparison of Acrylated vs. Conventional ProDOT ECDs
| Performance Metric | PProDOT-Acrylate Device | Conventional ProDOT Device |
|---|---|---|
| Operational Stability | > 10,000 cycles nih.govresearchgate.net | ~ 500 cycles nih.govresearchgate.net |
| Photopic Contrast | 48% nih.govresearchgate.net | 46% nih.gov |
| Switching Speed | 2 seconds nih.govresearchgate.net | 2 seconds nih.gov |
| Bleached State | Transparent researchgate.net | Transparent |
Organic Light-Emitting Diodes (OLEDs)
Conductive polymers are widely used as HIL materials due to their suitable energy levels, high conductivity, and ability to be processed from solution. mdpi.comresearchgate.net Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is a common choice, but researchers are exploring alternatives to overcome some of its drawbacks, such as acidity. mdpi.combohrium.com
Poly(3,4-propylenedioxythiophene) (PProDOT) derivatives, including PProDOT-Ac, are strong candidates for this application. Their highest occupied molecular orbital (HOMO) energy levels can be tuned to better match the work function of the anode and the HOMO level of the hole transport layer, thereby reducing the energy barrier for hole injection. mdpi.com The acrylate functionality in PProDOT-Ac offers the added advantage of cross-linking. This can create a more robust and stable HIL that is resistant to the solvents used in the subsequent deposition of other organic layers, preventing interfacial mixing and improving device reliability.
Organic Photovoltaics (OPVs) and Polymer Solar Cells
Similar to OLEDs, the performance of organic solar cells relies on efficiently managing charge carriers. In the standard OPV architecture, a hole transport layer (HTL) is used to selectively extract holes from the photoactive layer and transport them to the anode, while blocking electrons. mdpi.comnih.gov This function is crucial for preventing charge recombination and maximizing the power conversion efficiency of the solar cell. mdpi.com
Conducting polymers like PEDOT:PSS are the industry standard for HTLs due to their high conductivity, transparency, and ability to form smooth films that facilitate the growth of a high-quality active layer. mdpi.comfrontiersin.org PProDOT-based polymers, including the acrylate derivative, share these beneficial properties. researchgate.netrsc.org The inherent conductivity of the PProDOT backbone provides an efficient pathway for hole extraction. rsc.org
Optically Transparent Electrodes
The demand for flexible and solution-processable transparent electrodes for devices like touch screens, flexible displays, and solar cells has driven research into alternatives for brittle and expensive metal oxides like ITO. researchgate.netfrontiersin.org Conducting polymers, particularly derivatives of poly(3,4-ethylenedioxythiophene) (PEDOT), are leading candidates because they can bridge the gap between high electrical conductivity and optical transparency. researchgate.net
Research into PEDOT derivatives has shown that by optimizing the polymerization process and using various treatments, it is possible to achieve properties that rival those of ITO. researchgate.netrsc.org The acrylate functionality in PProDOT-Ac can contribute to forming smooth, uniform films, which is essential for electrode applications. The primary challenge is maximizing conductivity without sacrificing transparency.
Table 2: Reported Properties of PEDOT-based Transparent Conductive Films
| Polymer System | Conductivity (S/cm) | Transparency (%) | Film Thickness (nm) |
|---|---|---|---|
| Optimized EDOT Polymerization | up to 900 researchgate.net | > 80% researchgate.net | 80-90 researchgate.net |
| Inkjet-Printed PEDOT:PSS | 1213 mdpi.com | 86.8% mdpi.com | Not specified |
| HFA-Treated PEDOT:PSS | up to 1325 rsc.org | Not specified | Not specified |
By leveraging similar optimization strategies, films of PProDOT-Ac could be developed for use as transparent electrodes, offering the added benefits of mechanical flexibility and potentially lower manufacturing costs compared to traditional materials.
Energy Storage and Conversion Systems
The dual functionality of PProDOT-Ac, combining the redox activity of the conjugated backbone with the binding properties of polyacrylates, makes it suitable for energy storage applications.
Functional Binders for Lithium-Ion Battery (LIB) Cathodes
In a lithium-ion battery electrode, the binder is a crucial but electrochemically inactive component that holds the active material particles (like lithium iron phosphate, LFP) and conductive additives together and adheres them to the current collector. mdpi.commdpi.com The conventional binder, polyvinylidene fluoride (B91410) (PVDF), requires toxic and costly organic solvents for processing. This has motivated a shift toward water-based, eco-friendly binders. mdpi.comresearchgate.net
Polyacrylates have emerged as a promising class of water-dispersed binders for cathodes. researchgate.net They are electrochemically stable within the operating voltage window of typical cathodes and exhibit strong adhesion. mdpi.comresearchgate.net Studies have shown that polyacrylate binders can deliver electrochemical performance much better than PVDF and comparable to other water-based binders like styrene-butadiene rubber (SBR). mdpi.comresearchgate.net This superior performance is attributed to a "point-to-point" bonding mechanism that ensures strong adhesion while maintaining low electrical resistance within the electrode. mdpi.comresearchgate.net
The use of PProDOT-Ac as a binder would introduce an additional, significant advantage: electrical conductivity. A standard binder is an insulator, requiring the addition of conductive carbons to ensure good electrical pathways. By using a conductive polymer binder like PProDOT-Ac, the amount of inactive conductive additive could potentially be reduced, allowing for a higher loading of the active material. This would result in a cathode with higher energy density. The PProDOT backbone would create an electronically conductive network throughout the electrode, improving charge transfer and potentially enhancing rate capability and cycle life.
Electrochemical Supercapacitors
Poly(3,4-propylenedioxythiophene) and its derivatives are promising materials for electrochemical supercapacitors, a type of energy storage device known for high power density and long cycle life. researchgate.net These polymers store charge through a fast and reversible redox process known as pseudocapacitance, which involves the entire polymer volume, leading to high charge storage capacity. The performance of PProDOT-based supercapacitors is influenced by the polymer's conductivity, morphology, and ion diffusion kinetics.
The introduction of an acrylate functional group onto the PProDOT backbone offers a significant advantage for supercapacitor applications. A key challenge in polymer-based supercapacitors is maintaining the structural integrity and adhesion of the electrode material during repeated charge-discharge cycles, which involve ion exchange with the electrolyte and associated swelling/shrinking of the polymer film. The acrylate group allows for UV-induced cross-linking of the polymer matrix. wikipedia.orgdergipark.org.tr This creates a more robust and stable electrode material, potentially enhancing the cycling stability and lifetime of the supercapacitor device. By cross-linking the polymer, the mechanical properties are improved, and the dissolution or delamination of the active material from the current collector can be minimized.
Research on related conducting polymer composites has shown impressive performance metrics. For instance, combining conducting polymers with materials like titanium dioxide or carbon nanotubes can significantly boost specific capacitance and cycling stability. While specific data for a purely poly(3,4-Propylenedioxythiophene-acrylate) supercapacitor is limited, the performance of parent PProDOT and other functionalized polymers provides a strong benchmark.
Table 1: Performance of PProDOT and Related Conducting Polymer-Based Supercapacitors
| Electrode Material | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability (% retention after cycles) | Reference |
|---|---|---|---|---|
| PProDOT/PEDOT Type I Supercapacitor | 65 C/g (Capacity) | N/A | Superior to Li-ion electrolyte systems | liverpool.ac.uk |
| CQDs-PPy/TiO₂ Hybrid | 849 | 0.5 | 89.3% after 2000 cycles | rsc.org |
| PEO/PPy/PEDOT:PSS | 524.4 | 2 | 89.8% after 5000 cycles | researchgate.net |
| GO@PANI Nanocomposite | 142 | 1 | 118.6% after 10,000 cycles | nih.gov |
| MnS@PPy Nanocomposite | 1102 | N/A | 95% after 1000 cycles | dergipark.org.tr |
Organic Thermoelectric Materials
Organic thermoelectric materials can convert waste heat into useful electrical energy, a property characterized by the dimensionless figure of merit (zT), which is proportional to the Seebeck coefficient (S) squared and the electrical conductivity (σ), and inversely proportional to the thermal conductivity (κ). northwestern.edu Conducting polymers are investigated for thermoelectrics due to their potential for low-cost, flexible, and large-area device fabrication. aps.org
The thermoelectric performance of conducting polymers is intricately linked to their doping level, morphology, and molecular structure. researchgate.net For poly(3,4-propylenedioxythiophene) derivatives, tuning the side chains can influence the polymer's packing and energy levels, thereby affecting both conductivity and the Seebeck coefficient. While research into the thermoelectric properties of PProDOT-acrylate is not widely available, studies on related solution-processable dioxythiophene copolymers demonstrate the potential of this material class. For example, copolymers of ProDOT and 3,4-ethylenedioxythiophene (B145204) (EDOT) have been shown to achieve a thermoelectric power factor (S²σ), a key component of zT, of 7 µW m⁻¹ K⁻². arxiv.org The Seebeck coefficient in dioxy-substituted heterocycles can be exceptionally low (e.g., ~+11 µV K⁻¹) when high doping levels are achieved, which in turn leads to high electrical conductivity. arxiv.org
Table 2: Thermoelectric Properties of Representative Conducting Polymers
| Material | Electrical Conductivity (σ) (S/cm) | Seebeck Coefficient (S) (µV/K) | Power Factor (S²σ) (µW/mK²) | Reference |
|---|---|---|---|---|
| PProDOT/EDOT Copolymer | >250 | N/A | 7 | arxiv.org |
| Doped PEDOT(OH) | 695 | ~11 | N/A | arxiv.org |
| Doped Poly(3-hexylthiophene) (P3HT) | 1 | 340 | ~0.0116 | aps.org |
| Ce₃Te₄ (Inorganic) | N/A | N/A | 13.07 | mpowerinc.com |
Biomedical and Bioelectronic Interfaces
Integration with Living Tissue (e.g., Neural Probes and Biomedical Electrodes)
The interface between electronic devices and biological systems is a critical area of research for applications like neural recording, stimulation, and prosthetics. Conducting polymers are highly attractive for these applications due to their mixed ionic-electronic conductivity, which facilitates efficient signal transduction between the electronic device and the ion-based communication of the body. nih.govnih.gov Furthermore, their mechanical softness, compared to traditional metal electrodes, can reduce the mechanical mismatch with soft biological tissue, minimizing chronic inflammatory responses. nih.gov
Poly(3,4-propylenedioxythiophene) derivatives are particularly suitable for bio-integration. nih.gov The ability to functionalize the ProDOT monomer is key to enhancing biocompatibility and device performance. The acrylate group in PProDOT-acrylate is especially useful here. It can be used to create covalently cross-linked polymer networks, resulting in highly stable coatings on neural probes and electrodes that can withstand the physiological environment for extended periods. wikipedia.org This stability is crucial for long-term implants. polimi.it Additionally, the acrylate group serves as a handle for further surface modification, allowing the attachment of bioactive molecules (e.g., peptides, growth factors) to promote tissue integration and reduce the foreign body response. nih.govmdpi.com
A primary goal for neural electrodes is to lower their impedance, which improves the signal-to-noise ratio for recording neural signals and reduces the voltage required for electrical stimulation. aeroqual.comresearchgate.net Coatings of conducting polymers like PProDOT derivatives have been shown to dramatically decrease the impedance of microelectrodes due to their high surface area and pseudocapacitive properties. nih.gov
Table 3: Comparison of Neural Electrode Impedance
| Electrode Material | Electrode Size | Impedance @ 1 kHz | Significance | Reference |
|---|---|---|---|---|
| Platinum (Pt) | ~10 µm radius | ~100 kΩ - 1 MΩ | Standard metal electrode | |
| Gold (Au) | ~10 µm radius | ~1 MΩ | Standard metal electrode | |
| PEDOT-coated Iridium | 177 µm² | 23.3 kΩ | Lower impedance improves signal quality | aeroqual.comresearchgate.net |
| Iridium Oxide (IrOx) | 177 µm² | 113.6 kΩ | Comparison for PEDOT coating | aeroqual.comresearchgate.net |
Organic Electrochemical Transistors (OECTs)
Organic electrochemical transistors (OECTs) are powerful biosensors capable of detecting minute biological signals with high amplification. mpowerinc.com An OECT operates with a conducting polymer channel immersed in an electrolyte, where ions from the electrolyte can penetrate the entire volume of the channel. A voltage applied to a gate electrode modulates the doping level of the polymer, thereby changing the source-drain current. This volumetric capacitance effect leads to very high transconductance (gₘ)—a measure of the device's sensitivity—at low operating voltages, making OECTs ideal for interfacing with biological systems.
The choice of conducting polymer is critical to OECT performance. liverpool.ac.uk Poly(3,4-propylenedioxythiophene) derivatives are excellent candidates for the OECT channel. The ability to engineer the side chains of the ProDOT monomer allows for fine-tuning of the polymer's properties, such as its processability, interaction with the electrolyte, and charge transport characteristics. arxiv.org The acrylate functionality of PProDOT-acrylate provides a route to create stable, insoluble, yet electroactive channels. For biosensing applications, the acrylate group can also be used as an anchor point to immobilize biorecognition elements (e.g., enzymes, antibodies, DNA aptamers) directly onto the OECT channel, creating highly specific sensors. This covalent attachment can improve the sensor's stability and reusability compared to simple physical adsorption. While much of the high-performance OECT work has focused on PEDOT:PSS, the tunability of the PProDOT system offers significant potential for creating next-generation bioelectronic devices.
Table 4: Performance of OECTs with Various Channel Materials
| Channel Material | Transconductance (gₘ) | Normalized gₘ | Key Feature | Reference |
|---|---|---|---|---|
| PEDOT:PSS | 1.6 mS | 402 S/m | High performance benchmark | |
| PEDOT-PAH | Variable | N/A | Tunable VG operation | |
| PE2-OE4 (PProDOT derivative) | N/A | 453 S/cm | High stability and benign solvent processing | arxiv.org |
| p(g2T2-T) (Polythiophene) | ~1.2 mS | N/A | Rapid charge/discharge kinetics | liverpool.ac.uk |
Sensing Technologies
Volatile Organic Gas Sensors
Sensors for volatile organic compounds (VOCs) are crucial for environmental monitoring, industrial safety, and medical diagnostics. nih.gov Conducting polymers are a promising class of materials for VOC sensing because their electrical properties can be significantly altered by the adsorption of gas molecules. northwestern.edu The sensing mechanism typically involves the swelling of the polymer film or a change in conductivity due to charge transfer between the polymer and the analyte molecules. northwestern.edu These sensors can often operate at room temperature, offering an advantage over traditional metal-oxide sensors that require high-temperature operation.
Poly(this compound) is a potentially effective material for VOC sensing. The polymer backbone provides the necessary conductivity, while the side-chain functionality can be tailored to enhance sensitivity and selectivity towards specific VOCs. The acrylate group allows for the creation of cross-linked polymer networks, which can improve the sensor's stability and recovery time. Moreover, the polarity of the side chains can be adjusted through post-polymerization modification of the acrylate group to create preferential binding sites for target VOCs, thereby enhancing the sensor's selectivity.
While specific data on PProDOT-acrylate VOC sensors is limited, research on other conducting polymers like polypyrrole (PPy) demonstrates the principle. For example, Au-PPy nanorod arrays have been used to detect VOCs like acetic acid with detection limits as low as 10 ppm. The sensitivity of such sensors is a key parameter, often expressed as the change in a measurable signal (e.g., resistance, LSPR peak) in response to the analyte concentration.
Table 5: Performance of a Representative Conducting Polymer VOC Sensor
| Sensor Material | Target VOC | Detection Limit | Response Time | Sensing Principle | Reference |
|---|---|---|---|---|---|
| Au-PPy Nanorods | Acetic Acid | 10 ppm | ~60 s | Localized Surface Plasmon Resonance (LSPR) | |
| Au-PPy Nanorods | Benzene | >10 ppm | ~60 s | LSPR | |
| Au-PPy Nanorods | Toluene | >10 ppm | ~60 s | LSPR | |
| PID Sensor | Isobutylene (calibration) | 0.01 ppm | ≤5 s | Photo-ionization | nih.gov |
Table of Compounds
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| PProDOT | Poly(3,4-propylenedioxythiophene) |
| ProDOT-acrylate | This compound |
| PEDOT | Poly(3,4-ethylenedioxythiophene) |
| EDOT | 3,4-Ethylenedioxythiophene |
| P3HT | Poly(3-hexylthiophene) |
| PPy | Polypyrrole |
| PANI | Polyaniline |
| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) |
| TiO₂ | Titanium dioxide |
| CQDs | Carbon Quantum Dots |
| PEO | Poly(ethylene oxide) |
| GO | Graphene Oxide |
| MnS | Manganese(II) sulfide |
| IrOx | Iridium Oxide |
| PAH | Poly(allylamine hydrochloride) |
Biosensors and Chemical Sensors (e.g., TNT Sensing)
The unique electronic and optical properties of conjugated polymers, such as those derived from this compound, make them highly suitable for advanced sensing applications. These materials can be integrated into sensor platforms that detect chemical agents through various transduction mechanisms, including fluorescence quenching, chemiresistive changes, or mass-based detection on quartz crystal microbalances (QCM). A significant area of research is the detection of nitroaromatic explosives like 2,4,6-trinitrotoluene (B92697) (TNT). psu.edunih.gov
The primary mechanism for detecting TNT with conjugated polymers is fluorescence quenching. As electron-deficient molecules, nitroaromatics can interact with electron-rich fluorescent polymers. psu.edu Upon binding of the TNT molecule to the polymer, the polymer's fluorescence is "quenched" or diminished, providing a detectable signal. The efficiency of this process relies on strong electronic and structural interactions between the sensor material and the analyte. psu.edu
To enhance selectivity and sensitivity, these polymers can be used to create Molecularly Imprinted Polymers (MIPs). nih.govnih.gov In this technique, the polymer is formed in the presence of the target analyte (the "template"). The template is later removed, leaving behind nano-scale cavities that are specifically shaped to recognize and bind the target molecule. nih.gov Research on MIPs for TNT detection has successfully utilized functional monomers like acrylamide (B121943) and methacrylic acid, which are structurally related to the acrylate portion of Poly(this compound). nih.gov These studies demonstrated that MIP-coated sensors, such as QCMs, could achieve high sensitivity and selectivity for gaseous TNT, with one study noting a TNT uptake of approximately 150 picograms per microgram of the MIP coating per hour. nih.gov
While direct studies on Poly(this compound) for TNT sensing are not extensively documented, the principles established with other conjugated polymers and acrylate-based MIPs provide a strong foundation for its potential application. The PProDOT backbone offers the necessary conjugated electronic structure, while the acrylate group allows for tailored polymerization and functionalization, making it a promising candidate for developing next-generation chemical sensors.
| Sensor Type | Analyte | Sensing Mechanism | Key Findings |
| Fluorescence-Based | Nitroaromatics (e.g., TNT) | Fluorescence Quenching | Electron-deficient analytes quench the fluorescence of the electron-rich conjugated polymer. psu.edu |
| Molecularly Imprinted Polymer (MIP) | Gaseous TNT | Mass-based (QCM) | MIPs using acrylamide/methacrylic acid showed enhanced, selective adsorption of TNT. nih.gov |
| Peptide-Based | Trinitrotoluene (TNT) | Chromic Response | Peptide receptors linked to a polydiacetylene backbone induce a color change upon TNT binding. nih.gov |
Protective Coatings and Functional Films
Anti-Corrosion Coatings
Conductive polymers represent a significant advancement in anti-corrosion coating technology, offering an alternative to traditional heavy metal-based primers. The mechanism of protection involves the ability of the conductive polymer to form a passivating oxide layer on the metal surface (e.g., steel or iron), which inhibits corrosion. Polyaniline and polypyrrole are well-studied examples, and Poly(3,4-Propylenedioxythiophene) (PProDOT) and its derivatives are expected to function similarly due to their stable conductivity and electrochemical properties. google.com
The incorporation of a PProDOT-acrylate polymer into a coating formulation, such as an epoxy or polyurea system, could provide a dual-function material. google.comgoogle.com The PProDOT component would provide the active electrochemical protection, while the acrylate component would act as a binder, ensuring robust adhesion and film formation. Research on polyaniline-based paints has shown that replacing traditional zinc powder with a dispersion of the conductive polymer can effectively prevent corrosion without producing hazardous zinc fumes during welding or cutting. google.com Similarly, studies on polyacrylate latices incorporating polypyrrole have demonstrated high anti-corrosion efficiency on steel substrates. nih.gov
The effectiveness of these coatings is often evaluated through accelerated corrosion tests, such as salt spray exposure. For instance, a polyacrylate-polypyrrole coating showed minimal blistering and surface corrosion (as low as 0.3%) after testing. nih.gov The data below summarizes findings from analogous conductive polymer systems, highlighting the potential performance of PProDOT-acrylate coatings.
| Coating System | Substrate | Protection Mechanism | Performance Highlight |
| Polyaniline in Epoxy Resin | Steel | Metal Passivation | Prevents corrosion and avoids hazardous zinc fumes from traditional primers. google.com |
| Polyacrylate Latex with Polypyrrole | Steel | Metal Passivation | Showed minimal corrosion (0.3%) and no blistering in salt mist tests. nih.gov |
| Polydopamine Film | N80 Steel | Barrier and Passivation | Corrosion rate as low as 0.0541 mm·a⁻¹ at 90 °C in produced water. mdpi.com |
Functional Films with Tunable Surface Chemistry and Wettability
The ability to dynamically control the surface properties of a material is crucial for applications in microfluidics, smart optics, and biomedical devices. Films made from Poly(3,4-Propylenedioxythiophene) derivatives can have their surface chemistry and wettability (the degree to which a liquid wets the surface) tuned through electrochemical methods. rsc.org
By applying an electrical potential, the polymer film can be switched between its neutral (reduced) and oxidized states. This change in oxidation state alters the polymer's interaction with water and other liquids. Post-polymerization modification offers a powerful route to achieve this. For example, a PProDOT polymer functionalized with diene groups can be readily modified via thiol-ene "click" chemistry. rsc.org This process allows for the grafting of various chemical moieties (e.g., alkyl, PEG, or ferrocene (B1249389) groups) onto the polymer surface after it has been deposited as a film. rsc.org
This functionalization allows for precise control over surface properties. The wettability, measured by the water contact angle, can be tuned over a broad range. For instance, switching the polymer between its hydrophobic neutral state and a more hydrophilic oxidized state can significantly change the contact angle. This method allows for the creation of surfaces with tailored conductivity and wettability without altering the surface's physical morphology. rsc.org
| Polymer System | Modification Method | Tunable Property | Mechanism |
| PProDOT-diene | Thiol-ene "click" chemistry | Wettability, Conductivity | Grafting of functional groups (alkyl, PEG) onto the polymer backbone post-polymerization. rsc.org |
| Poly(3-alkylthiophene) | Electrochemical Switching | Wettability | Reversible oxidation and deoxidation of the polymer film changes its hydrophilic/hydrophobic character. |
Data Storage Applications
Materials for Holographic Memory
Holographic data storage is an advanced optical storage technology that records information in three dimensions, offering the potential for vastly increased storage density compared to conventional methods. The key to this technology is the photorefractive effect, where a material's refractive index is changed by non-uniform illumination. Photorefractive polymers are promising candidates for these applications because they allow for dynamic, real-time recording of holograms without chemical processing. researchgate.net
A typical photorefractive polymer composite consists of several components: a photoconducting polymer, a sensitizer (B1316253), a plasticizer, and a nonlinear optical (NLO) chromophore. researchgate.netmdpi.com The photoconducting polymer forms the material's backbone and is responsible for transporting charge when illuminated. While there is no specific literature detailing the use of Poly(this compound) for this application, its properties align well with the requirements for the photoconducting component. The PProDOT unit is a known conductor, and the polyacrylate backbone is commonly used in high-performance photorefractive composites, such as poly((4-diphenylamino)benzyl acrylate) (PDAA). researchgate.netmdpi.com
In such a system, the sensitizer absorbs light and generates mobile charge carriers (holes). These holes are then transported through the photoconducting polymer backbone. researchgate.net This movement of charge creates an internal electric field that influences the orientation of the NLO chromophores, ultimately modulating the material's refractive index and writing the hologram. The use of a PProDOT-acrylate could offer a pre-functionalized photoconductive backbone, potentially simplifying the composite's formulation.
| Component | Role in Photorefractive Composite | Example Material |
| Photoconducting Polymer | Forms the charge transport network. | Poly(n-vinyl carbazole) (PVK), Poly((4-diphenylamino)benzyl acrylate) (PDAA) researchgate.netmdpi.com |
| Sensitizer | Absorbs light and generates charge carriers. | Perylene bisimide (PBI), mdpi.commdpi.com-Phenyl-C61-butyric acid-methylester (PCBM) researchgate.netmdpi.com |
| Plasticizer | Lowers the glass transition temperature to allow chromophore orientation. | (4-(diphenylamino)phenyl)methanol (TPAOH) mdpi.com |
| Nonlinear Optical (NLO) Chromophore | Reorients under an electric field to change the refractive index. | Fluorinated dicyanostyrene (FDCST) researchgate.net |
Future Research Directions and Outlook
Development of Sustainable and Environmentally Benign Synthesis Pathways
The synthesis of conducting polymers, including ProDOT derivatives, has traditionally relied on methods that may involve non-renewable feedstocks, hazardous materials, and significant energy consumption. bridgew.edu Future research is increasingly focused on aligning the production of these advanced materials with the principles of green chemistry.
A primary objective is the replacement of conventional oxidants and catalysts with more environmentally friendly alternatives. A promising approach is the use of molecular oxygen as a green oxidant in direct C-H:C-H arylation polymerization of ProDOT derivatives. researchgate.net This method avoids the use of common inorganic oxidants and can be performed without ancillary ligands, making the process more economical and sustainable. researchgate.net Furthermore, enzymatic catalysis presents a powerful tool for greener polymer synthesis. Enzymes like horseradish peroxidase (HRP) and laccase can facilitate polymerization under milder, near-neutral pH conditions, offering greater control over the reaction and potentially higher yields. bridgew.eduencyclopedia.pub
Another significant direction is the development of continuous flow synthesis processes. acs.orgvapourtec.comfigshare.com These systems offer substantial improvements over traditional batch processes by enhancing safety, increasing throughput, and enabling quantitative conversion with shorter reaction times. For instance, a four-step continuous flow synthesis for ProDOT derivatives was completed in approximately 65 minutes, a stark contrast to the several days required for batch processes. acs.orgvapourtec.com This process intensification significantly reduces waste and energy consumption. acs.orgvapourtec.com
Future efforts will likely focus on combining these strategies, such as integrating bio-based catalysts into continuous flow reactors, to create highly efficient and sustainable manufacturing pathways for ProDOT-acrylate monomers and polymers. acs.org
Rational Design of Next-Generation Poly(3,4-Propylenedioxythiophene-acrylate) Materials for Enhanced Performance
The performance of PProDOT-acrylate materials is intrinsically linked to their molecular architecture. Rational design, which involves the precise control of monomer structure and polymerization, is key to unlocking next-generation materials with enhanced electrical, optical, and mechanical properties.
One successful strategy is the functionalization of the ProDOT monomer. The presence of a hydroxyl group on the propylene (B89431) bridge (ProDOT-OH) provides a versatile handle for derivatization, allowing for the attachment of various functional groups to tailor the polymer's properties for specific applications before polymerization. researchgate.net Post-polymerization functionalization, using techniques like thiol-ene "click" chemistry on alkene-functionalized PProDOT, offers another powerful route to modify the polymer surface and systematically tune its physical properties. researchgate.net
The acrylate (B77674) moiety in PProDOT-acrylate is a prime example of rational design. By coupling the electroactive ProDOT monomer to a cross-linkable polymer matrix, it's possible to immobilize any unreacted monomer after electropolymerization via UV curing. nih.govresearchgate.net This approach dramatically enhances the long-term stability of devices. For example, single-layer electrochromic devices (ECDs) made with a ProDOT-acrylate derivative demonstrated stability for over 10,000 cycles, a significant improvement compared to the 500-cycle lifetime of conventional ProDOT devices. nih.govresearchgate.net This enhanced stability is achieved without compromising key performance metrics, as shown in the table below.
| Property | Conventional ProDOT Device | Acrylated ProDOT Device |
| Operational Stability | 500 cycles | >10,000 cycles |
| Photopic Contrast | 46% | 48% |
| Switch Speed | 2 s | 2 s |
| This table compares the performance of conventional and acrylated ProDOT electrochromic devices, highlighting the significant improvement in stability with the acrylated material. nih.govresearchgate.net |
Copolymerization is another effective design strategy. By incorporating different N-alkylcarbazole derivatives into a PEDOT backbone (a related poly(dioxythiophene)), researchers have achieved power conversion efficiencies in dye-sensitized solar cells of up to 8.88%, outperforming both standard PEDOT (7.90%) and expensive platinum-based (7.57%) electrodes. mdpi.com This demonstrates that rationally designing copolymers can significantly boost device efficiency. Future work will extend these design principles to PProDOT-acrylate systems to create materials optimized for applications ranging from stretchable electronics to advanced bio-interfaces. youtube.com
Advanced Integration in Hybrid Organic-Inorganic Systems
The integration of PProDOT-acrylate into hybrid organic-inorganic materials offers a pathway to create composites with synergistic properties, combining the processability and functional versatility of the polymer with the unique functionalities of inorganic components. dtic.milmdpi.com These hybrid systems are being explored for a wide range of applications, including high-performance coatings, sensors, and energy devices.
A common approach involves the sol-gel process, where inorganic precursors (like silanes) are co-reacted with the organic polymer to form a cross-linked hybrid network. For example, conductive coatings have been prepared using poly(3,4-ethylenedioxythiophene) (PEDOT) and various silane precursors. These hybrid films exhibit good surface resistance (~10⁴ Ω/□), high transparency (~80%), and improved mechanical properties (pencil hardness of 2-4 H). Using a bridged silane precursor that includes the EDOT moiety itself was found to enhance solvent resistance and promote a more homogeneous dispersion of the conductive polymer within the inorganic matrix.
Hybridization with nanomaterials is another promising frontier. Organic-inorganic nano-hybrids, such as those combining PEDOT with vanadium pentoxide (V₂O₅), have been developed as advanced electrode materials for lithium batteries. researchgate.net Similarly, integrating PProDOT with 2D materials like graphene oxide or MXenes can prevent the restacking of the nanosheets, thereby improving charge transport and accessibility to active sites. researchgate.netmdpi.com The deposition of perovskite precursor solutions onto PEDOT:PSS films has been shown to significantly enhance the conductivity of the polymer layer, a phenomenon attributed to conformational changes in the polymer chains and phase segregation. rsc.org
Future research will focus on developing more sophisticated PProDOT-acrylate-based hybrids. This includes creating core-shell nanoparticles, where an inorganic core is coated with a conductive polymer shell, and designing interpenetrating networks for applications in flexible electronics and bio-instructive materials. researchgate.netfz-juelich.de
In-depth Understanding of Complex Interfacial Phenomena in Device Architectures
The performance and stability of any electronic device are critically dependent on the interfaces between its constituent layers. nih.gov For devices incorporating PProDOT-acrylate, a deep understanding of the phenomena occurring at the polymer-electrode, polymer-electrolyte, and polymer-semiconductor interfaces is essential for optimizing functionality. sci-hub.seresearchgate.net
Interface engineering has emerged as a critical strategy for enhancing device performance. In perovskite solar cells, the strong acidity of the common hole transport layer PEDOT:PSS can degrade the perovskite film. acs.orgnih.gov Treating the PEDOT:PSS layer with a weak base like ammonium hydroxide neutralizes the acidity, improves the quality of the perovskite crystal growth, and suppresses charge recombination, leading to a significant boost in power conversion efficiency (up to 13.3%) and long-term stability (retaining 85% of initial efficiency after ~1600 hours). acs.orgnih.gov
In organic field-effect transistors (OFETs), inserting a thin layer of PEDOT:PSS between the gate dielectric and the active semiconductor layer can reduce the number of electrically active traps at the interface. sci-hub.se This modification leads to improved field-effect mobility and a more stable threshold voltage, while maintaining low power consumption. sci-hub.se The properties of the interfacial layer itself can be tuned, for example by using aged dispersions or adding secondary dopants, to further optimize device characteristics. sci-hub.se
The interaction between the polymer and the electrolyte is crucial in bioelectronic devices like organic electrochemical transistors (OECTs). The hydrophobicity of the polymer backbone can influence the doping kinetics of ions from the electrolyte. nih.gov Designing block copolymers with specific hydrophobic or hydrophilic blocks can be used to control the swelling of the polymer film in the electrolyte, thereby stabilizing the interface and improving the operational stability of the device over many cycles. nih.gov
Future research will utilize advanced characterization techniques to probe these buried interfaces in real-time during device operation. This will provide a more profound understanding of charge transfer, ion transport, and morphological changes at these critical junctions, enabling the design of more robust and efficient devices based on PProDOT-acrylate. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 3,4-propylenedioxythiophene-acrylate, and how do reaction conditions influence monomer purity?
- Methodological Answer : Electrochemical polymerization is a primary method, adapted from protocols for poly(3,4-ethylenedioxythiophene) (PEDOT) synthesis . Key parameters include solvent choice (e.g., acetonitrile for high dielectric constant), monomer concentration (0.1–0.3 M), and applied potential (1.0–1.5 V vs. Ag/AgCl). Post-synthesis purification via Soxhlet extraction (using methanol or ethanol) removes oligomers and unreacted monomers. FTIR and HPLC are critical for verifying purity, with <5% residual solvent as a benchmark.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in deuterated DMSO confirm the acrylate group’s presence (δ 5.8–6.4 ppm for vinyl protons) and propylenedioxy linkage (δ 4.1–4.5 ppm for oxymethylene groups).
- FTIR : Peaks at 1720–1740 cm⁻¹ (C=O stretch in acrylate) and 980–1020 cm⁻¹ (C-O-C in dioxythiophene) validate functional groups.
- XPS : Sulfur (S 2p) and oxygen (O 1s) binding energies distinguish thiophene rings from acrylate moieties .
Q. What are the primary applications of this compound in functional material research?
- Methodological Answer : The acrylate group enables photopolymerization, making it suitable for conductive inks in 3D-printed bioelectronics (e.g., neural interfaces) . For biosensors, electrochemical deposition on gold or ITO electrodes enhances sensitivity to dopamine (LOD ≈ 10 nM) via π-π interactions with the thiophene backbone .
Advanced Research Questions
Q. How can researchers optimize the electrochemical polymerization of this compound to enhance charge transport properties in bioelectronic devices?
- Methodological Answer :
- Electrolyte Selection : Use ionic liquids (e.g., BMIM-PF₆) instead of aqueous electrolytes to reduce overpotential and improve film conductivity (>100 S/cm).
- Substrate Pretreatment : Oxygen plasma etching of electrodes increases surface roughness, improving polymer adhesion.
- Pulse Electrodeposition : Alternating potentials (e.g., 0.5 V for 10 s, -0.2 V for 5 s) reduce aggregation, yielding homogeneous films with lower charge-transfer resistance .
Q. What strategies reconcile contradictory reports on the environmental stability of poly(this compound) thin films in oxidative environments?
- Methodological Answer :
- Accelerated Aging Tests : Expose films to 85°C/85% RH for 48h, monitoring conductivity loss via four-point probe. Cross-linking with UV irradiation (365 nm, 10 mW/cm²) improves stability by forming covalent networks.
- Spectroscopic Monitoring : Track oxidation via Raman shifts (e.g., loss of C=C peak at 1450 cm⁻¹) and XPS O 1s intensity changes.
- Additive Engineering : Incorporate 1–5 wt% graphene oxide as a radical scavenger to mitigate oxidative degradation .
Q. How do solvent polarity and side-chain engineering impact the trade-off between solubility and charge mobility in this compound copolymers?
- Methodological Answer :
- Solvent Screening : Test solvents like DMF (high polarity, good solubility but low mobility) vs. chloroform (low polarity, poor solubility but high mobility). Hansen solubility parameters predict compatibility (δ ≈ 18–22 MPa¹/²).
- Side-Chain Design : Introduce oligo(ethylene glycol) side chains to balance solubility (via hydrophilic groups) and π-π stacking (via thiophene backbones). GIWAXS data show spacing reductions from 4.2 Å to 3.8 Å correlate with mobility increases from 0.1 to 2.5 cm²/V·s .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
